An In-depth Technical Guide to the Chemical Properties of 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its rigid bicyc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, comprised of a fused benzene and pyrazole ring, along with the reactive aldehyde functionality at the 3-position, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. Notably, the indazole scaffold is recognized as a bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of proteins, which has led to its prominence in the design of kinase inhibitors for therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological relevance of 1H-indazole-3-carbaldehyde.
Core Chemical and Physical Properties
1H-Indazole-3-carbaldehyde is typically a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
Property
Value
Molecular Formula
C₈H₆N₂O
Molecular Weight
146.15 g/mol
Melting Point
141 °C
Boiling Point
358.3±15.0 °C (Predicted)
Density
1.368±0.06 g/cm³ (Predicted)
Appearance
White to pale yellow crystalline powder
Storage Conditions
Store under inert gas (nitrogen or argon) at 2-8°C
Solubility
Soluble in common organic solvents like DMSO, DMF, and ethyl acetate.
Spectroscopic Data
The structural elucidation of 1H-indazole-3-carbaldehyde is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus
Solvent
Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz
m/z calculated for C₈H₅N₂O [M - H]⁻: 145.0390, found: 145.0402[2]
Synthesis of 1H-Indazole-3-Carbaldehyde
The most common and optimized method for the synthesis of 1H-indazole-3-carbaldehyde and its derivatives is the nitrosation of the corresponding indole precursors.[2][3] Direct formylation methods, such as the Vilsmeier-Haack reaction, which are effective for indoles, are generally ineffective at the C3 position of indazoles.[3]
General Experimental Protocol: Nitrosation of Indole
This optimized procedure involves the reverse addition of an indole solution to a pre-formed nitrosating mixture to minimize the formation of dimeric byproducts, which are common when the indole concentration is high.[2]
Materials:
Indole (or substituted indole)
Sodium nitrite (NaNO₂)
2 N Hydrochloric acid (HCl)
N,N-Dimethylformamide (DMF)
Deionized water
Ethyl acetate (EtOAc)
Brine
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Argon gas
Procedure:
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, a solution of NaNO₂ (8 equivalents) in deionized water and DMF is cooled to 0 °C in an ice bath.
Slowly add 2 N aqueous HCl (2.7 to 7 equivalents, depending on the substrate) to the cooled NaNO₂ solution. The mixture is stirred at 0 °C for 10 minutes.
Reaction with Indole: A solution of the indole (1 equivalent) in DMF is added dropwise to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
Reaction Progression: After the addition is complete, the reaction is stirred at a temperature ranging from room temperature to 80 °C for a duration of 3 to 16 hours, depending on the electronic nature of the indole substrate. Electron-rich indoles typically react at lower temperatures, while electron-poor indoles require heating.[2][3]
Work-up: The reaction mixture is cooled to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over MgSO₄ or Na₂SO₄.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure 1H-indazole-3-carbaldehyde derivative.[2]
Optimized Synthesis Workflow for 1H-Indazole-3-Carbaldehyde.
Chemical Reactivity and Role in Drug Discovery
The aldehyde group at the C3 position of 1H-indazole-3-carbaldehyde is a versatile chemical handle for a variety of synthetic transformations. This reactivity is extensively utilized in the synthesis of 3-substituted indazoles, which are prominent scaffolds in many marketed and developmental drugs.[3]
Key reactions of the aldehyde group include:
Knoevenagel and Wittig Condensations: To form alkenes.[2]
Cyclisation Reactions: To construct other heteroaromatic systems such as oxazoles, thiazoles, and benzimidazoles.[2]
Reductive Amination: To produce secondary amines.
Oxidation: To form the corresponding carboxylic acid.
The primary importance of 1H-indazole-3-carbaldehyde in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors.[3][4] Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. The indazole scaffold serves as a "hinge-binding" motif in many kinase inhibitors, effectively blocking the enzyme's active site.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Indazole-3-Carbaldehyde
For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Analysis of the Key Synthetic Intermediate, 1H-Indazole-3-Carbaldehyde. This in-dept...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Analysis of the Key Synthetic Intermediate, 1H-Indazole-3-Carbaldehyde.
This in-depth guide provides a detailed overview of the structural elucidation of 1H-Indazole-3-Carbaldehyde, a pivotal building block in the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors.[1][2] The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the aldehyde functionality at the 3-position serves as a versatile handle for further molecular elaborations.[1][3] This document outlines the key spectroscopic and synthetic protocols instrumental in confirming the molecular structure of this compound.
Spectroscopic Data Summary
The structural confirmation of 1H-Indazole-3-Carbaldehyde is unequivocally established through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-3-Carbaldehyde
The synthesis and characterization of 1H-Indazole-3-Carbaldehyde are critical for its application in further synthetic endeavors. The following protocols are based on an optimized and widely applicable procedure.[1][2]
Synthesis of 1H-Indazole-3-Carbaldehyde from Indole
This procedure involves the nitrosation of indole in a slightly acidic environment.[1][2]
Materials:
Indole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl, 2 N aq.)
N,N-Dimethylformamide (DMF)
Deionized water
Ethyl acetate (EtOAc)
Petroleum ether
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of NaNO₂ (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add 2 N aqueous HCl (2.7 equivalents). The resulting mixture is kept under an argon atmosphere for 10 minutes.[1][2]
A solution of indole (1 equivalent) in DMF is then added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[1][2]
After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.[1]
The reaction mixture is then extracted three times with EtOAc.[1] The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[4]
The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and EtOAc (e.g., 8:2) to afford the pure 1H-Indazole-3-Carbaldehyde as a white solid.[1]
Spectroscopic Characterization
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆: δH = 2.50, δC = 39.52).[2]
IR Spectroscopy:
IR spectra are recorded using a universal Attenuated Total Reflectance (ATR) sampling accessory.[1][2]
High-Resolution Mass Spectrometry (HRMS):
HRMS data are obtained using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in negative mode.[1][5]
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the structural elucidation of 1H-Indazole-3-Carbaldehyde.
Caption: Synthesis of 1H-Indazole-3-Carbaldehyde via nitrosation of indole.
Caption: General workflow for the structural analysis of the target compound.
Spectroscopic Profile of 1H-Indazole-3-Carbaldehyde: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-3-Carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The da...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-3-Carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers and scientists the foundational information required for the accurate identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1H-Indazole-3-Carbaldehyde.
Technique: Attenuated Total Reflectance (ATR)[1][2]
Table 4: Mass Spectrometry Data
m/z (calculated)
m/z (found)
Ionization Mode
Molecular Formula
145.0390
145.0402
ESI⁻
[M-H]⁻
Technique: High-Resolution Mass Spectrometry (HRMS)[1][2]
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.[1] The sample of 1H-Indazole-3-Carbaldehyde was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
Infrared (IR) Spectroscopy
IR spectra were recorded using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[1] The spectrum was obtained from a neat sample of the compound.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.[3]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 1H-Indazole-3-Carbaldehyde.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1H-Indazole-3-Carbaldehyde.
The Biological Activity of 1H-Indazole-3-Carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of 1H-indazole-3-carbaldehyde have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Synthesis of 1H-Indazole-3-Carbaldehyde Derivatives
The primary synthetic route to 1H-indazole-3-carbaldehyde and its derivatives often involves the nitrosation of indoles. This method provides a general and efficient pathway to access the core scaffold, which can then be further modified to generate a diverse library of derivatives.
A general synthetic scheme is outlined below:
General synthetic scheme for 1H-indazole-3-carbaldehyde derivatives.
Subsequent modifications of the aldehyde group, such as through condensation reactions with amines to form Schiff bases or conversion to carboxamides, have yielded compounds with enhanced biological activities.[1][2]
Anticancer Activity
Derivatives of 1H-indazole-3-carbaldehyde have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative 1H-indazole-3-carbaldehyde derivatives, presented as IC50 values (the concentration required for 50% inhibition of cell growth).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
Human cancer cell lines (e.g., NCI-H460, 4T1, K562)
1H-indazole-3-carbaldehyde derivatives
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Complete cell culture medium
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the 1H-indazole-3-carbaldehyde derivatives and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Signaling Pathway
Several studies have shown that 1H-indazole-3-carbaldehyde derivatives induce apoptosis in cancer cells. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4][10]
1H-Indazole-3-Carbaldehyde as a Pharmacophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole scaffold is a privileged motif in medicinal chemistry, recognized for its versatile biological activities. At the heart of many of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged motif in medicinal chemistry, recognized for its versatile biological activities. At the heart of many of these discoveries lies 1H-indazole-3-carbaldehyde, a key synthetic intermediate that serves as a cornerstone for the development of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of 1H-indazole-3-carbaldehyde as a pharmacophore, detailing its synthesis, chemical reactivity, and its role in the generation of potent kinase inhibitors and other therapeutic agents. This document consolidates quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows to serve as an essential resource for professionals in drug discovery and development.
Introduction: The Significance of the 1H-Indazole-3-Carbaldehyde Core
The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous bioactive compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with biological targets, particularly the ATP-binding sites of protein kinases. 1H-indazole-3-carbaldehyde has emerged as a crucial building block, providing a reactive handle at the 3-position for the facile introduction of diverse functionalities. This versatility has been exploited in the synthesis of several marketed drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib, underscoring the therapeutic relevance of this pharmacophore.[2]
Derivatives originating from 1H-indazole-3-carbaldehyde have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide will delve into the specifics of these applications, with a focus on the chemical strategies and biological evaluations that underpin the utility of this important molecule.
Synthesis of 1H-Indazole-3-Carbaldehyde and its Derivatives
Synthesis of 1H-Indazole-3-Carbaldehyde
A common and efficient method for the synthesis of 1H-indazole-3-carbaldehyde is through the nitrosation of indole. This reaction proceeds via a multistep pathway involving the nitrosation of the C3 position of indole, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to afford the desired product.[4]
Experimental Protocol: Synthesis of 1H-indazole-3-carbaldehyde from Indole [4]
To a solution of sodium nitrite in water at 0 °C, slowly add a solution of indole in acetic acid.
Stir the reaction mixture at room temperature for 3 hours.
Extract the product with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to yield 1H-indazole-3-carbaldehyde as a white solid.
Synthesis of 1H-Indazole-3-Carboxamide Derivatives
The aldehyde functionality of 1H-indazole-3-carbaldehyde is readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate a diverse library of 1H-indazole-3-carboxamides. This amide coupling is a cornerstone for creating libraries of compounds for SAR studies.
Experimental Protocol: General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives
To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC·HCl, and TEA.
Stir the reaction mixture at room temperature for 15 minutes.
Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.
Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of 1H-indazole-3-carbaldehyde have shown significant activity against a range of biological targets, with kinase inhibition being a particularly prominent area of research.
PAK1 Inhibition
P21-activated kinase 1 (PAK1) is a key regulator of cell motility and proliferation, and its aberrant activation is associated with tumor progression. 1H-indazole-3-carboxamide derivatives have emerged as potent and selective PAK1 inhibitors.[5][6]
Table 1: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [5][7]
Compound ID
R1 (Indazole N1)
R2 (Amide)
PAK1 IC₅₀ (nM)
Key SAR Observations
30l
H
4-(pyridin-4-yl)piperazin-1-yl
9.8
The piperazine moiety with a terminal pyridine in the solvent-accessible region is crucial for high potency.
-
H
Varied hydrophobic rings
-
Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.
-
H
Varied hydrophilic groups
-
Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.
GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and type-2 diabetes. 1H-indazole-3-carboxamides have been identified as a novel structural class of GSK-3β inhibitors.[8][9]
Table 2: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors [10]
The 1H-indazole-3-carboxamide core is crucial for binding affinity and potency. The basicity of the piperidine nitrogen combined with the lipophilic di-F-phenyl moiety may contribute to hERG liability.
Modifications at the piperidine and phenyl moieties can mitigate hERG blockade while retaining good GSK-3β inhibitory potency.
Key Signaling Pathways
ASK1-p38/JNK Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K that activates the JNK and p38 MAPK pathways in response to cellular stress, leading to apoptosis and inflammation.[11] Inhibitors derived from the 1H-indazole scaffold have been shown to target this pathway.
Caption: ASK1-p38/JNK signaling pathway and the inhibitory action of 1H-indazole derivatives.
p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Some 1H-indazole derivatives have been shown to modulate this pathway, leading to the activation of p53 and subsequent anti-tumor effects.[3]
Caption: The p53-MDM2 signaling pathway and the inhibitory action of 1H-indazole derivatives on MDM2.
Experimental Workflows
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a cell viability assay using the MTT method.
Conclusion and Future Perspectives
1H-indazole-3-carbaldehyde has unequivocally established itself as a cornerstone pharmacophore in modern drug discovery. Its synthetic accessibility and the reactivity of the aldehyde group provide a robust platform for the generation of diverse chemical libraries. The successful development of potent and selective kinase inhibitors based on the 1H-indazole-3-carboxamide scaffold highlights the power of this approach.
Future research will likely focus on expanding the therapeutic applications of 1H-indazole-3-carbaldehyde derivatives beyond oncology. The modulation of signaling pathways such as ASK1-p38/JNK and p53-MDM2 suggests potential in inflammatory, neurodegenerative, and other diseases. The continued exploration of structure-activity relationships, aided by computational modeling and advanced screening technologies, will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and drug-like properties. The strategic functionalization of the 1H-indazole core, guided by a deep understanding of its pharmacophoric features, will continue to be a fruitful endeavor for the discovery of next-generation therapeutics.
The Scarcity of Nature's Blueprint: A Technical Guide to the Discovery and Occurrence of Indazole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals Abstract Indazole-3-carboxaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of a myriad of the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole-3-carboxaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of a myriad of therapeutic agents. Despite their profound impact on medicinal chemistry, their presence in the natural world is exceptionally rare. This technical guide delves into the limited discovery of the parent indazole scaffold in nature, contrasting it with the extensive synthetic routes developed for indazole-3-carboxaldehydes. It provides a comprehensive overview of their chemical synthesis, with a focus on detailed experimental protocols, and explores the broader biological context of indazole-containing molecules. Quantitative data on synthetic yields are presented for comparative analysis, and key chemical transformations are visualized to facilitate a deeper understanding of the underlying principles.
Discovery and Natural Occurrence: A Tale of Scarcity
The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a rare gem in the vast repository of natural products. To date, the occurrence of the indazole moiety in nature is confined to a small family of alkaloids isolated from the seeds of Nigella species, commonly known as black cumin.[1][2][3][4][5] Notably, these natural products are not indazole-3-carboxaldehydes but rather more complex alkaloidal structures.
The first of these to be identified was nigellicine , an indazole alkaloid isolated from Nigella sativa.[2] Subsequent phytochemical investigations of Nigella species have led to the isolation of other indazole alkaloids, including nigeglanine from Nigella glandulifera and nigellidine .[1][2][4] These discoveries underscore the unique and restricted distribution of the indazole scaffold within the plant kingdom. It is crucial to emphasize that indazole-3-carboxaldehyde itself has not been reported as a naturally occurring compound . Its significance is almost entirely derived from its role as a synthetic intermediate in drug discovery and development.
Synthetic Approaches to Indazole-3-Carboxaldehydes: The Laboratory as a Primary Source
The rarity of natural indazoles has necessitated the development of robust synthetic methodologies to access this valuable chemical scaffold. Indazole-3-carboxaldehydes, in particular, are key intermediates due to the versatile reactivity of the aldehyde functional group, which allows for a wide range of chemical transformations.[3][6] A prominent and optimized method for the direct synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles.[3][5][7][8]
General Experimental Protocol: Nitrosation of Indoles
This procedure outlines a general method for the synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles.
Materials:
Substituted indole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dimethylformamide (DMF)
Water (H₂O)
Ethyl acetate (EtOAc)
Petroleum ether
Magnesium sulfate (MgSO₄)
Procedure:
A solution of sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) is prepared in a mixture of water and DMF (5.3:3 v/v) and cooled to 0 °C in an ice bath.
The corresponding indole (1 equivalent) is dissolved in DMF.
The indole solution is added dropwise to the cooled nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.
After the addition is complete, the reaction mixture is stirred at room temperature for a duration ranging from 3 to 12 hours, depending on the substrate. The progress of the reaction is monitored by thin-layer chromatography.
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x volume).
The combined organic layers are washed with water (3 x volume) and then with brine.
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1H-indazole-3-carboxaldehyde.
Table 1: Synthetic Yields of Substituted 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles
Reaction Workflow: From Indole to Indazole-3-Carboxaldehyde
The following diagram illustrates the key steps in the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation.
Synthetic workflow for indazole-3-carboxaldehyde.
Biological Significance and Signaling Pathways
While indazole-3-carboxaldehydes are primarily valued as synthetic intermediates, the broader class of indazole derivatives exhibits a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][9][10] They are recognized as bioisosteres of indoles and benzimidazoles, capable of forming crucial hydrogen bond interactions with biological targets.[3][4]
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][5] Kinase dysregulation is a hallmark of many diseases, including cancer. By blocking the ATP-binding site of a target kinase, indazole-based inhibitors can prevent the phosphorylation of downstream substrates, thereby interrupting aberrant signaling cascades.
Furthermore, specific indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which play a critical role in the activation of mast cells and the subsequent inflammatory response.[11][12]
Generalized Kinase Inhibition Pathway
The following diagram provides a simplified representation of the mechanism by which an indazole-based kinase inhibitor can modulate a cellular signaling pathway.
Mechanism of kinase inhibition by indazole derivatives.
Conclusion
Indazole-3-carboxaldehydes stand as a testament to the power of synthetic chemistry in providing access to molecular architectures that are rare or absent in nature. While the discovery of indazole alkaloids in Nigella species provides a fascinating, albeit limited, glimpse into nature's capacity to produce this scaffold, the true utility of indazole-3-carboxaldehydes lies in their role as versatile building blocks for the synthesis of potent, biologically active molecules. The optimized synthetic protocols, such as the nitrosation of indoles, ensure a reliable supply of these crucial intermediates for ongoing research and development in medicinal chemistry. The continued exploration of indazole derivatives as modulators of key signaling pathways, such as kinase cascades and ion channels, promises to yield novel therapeutic agents for a range of human diseases.
The Aldehyde Moiety of 1H-Indazole-3-Carbaldehyde: A Hub of Reactivity for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its s...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the versatile reactivity of the aldehyde group at the C3 position of the indazole scaffold. This functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in 1H-indazole-3-carbaldehyde, presenting a compilation of key reactions, detailed experimental protocols, and spectroscopic data to support researchers in the fields of drug discovery and chemical development.
Introduction
The indazole nucleus is a prominent pharmacophore found in numerous biologically active compounds, including several marketed drugs such as the kinase inhibitors axitinib and pazopanib.[1] The ability of the indazole scaffold to act as a bioisostere of indole and participate in crucial hydrogen bonding interactions within protein active sites has cemented its importance in drug design.[1][2] 1H-Indazole-3-carbaldehyde has emerged as a key intermediate for the synthesis of 3-substituted indazole derivatives, offering a gateway to a diverse chemical space.[1][2] The aldehyde group's susceptibility to nucleophilic attack and its ability to undergo a variety of condensation and oxidation-reduction reactions make it a focal point for molecular elaboration.
This guide will delve into the synthesis of 1H-indazole-3-carbaldehyde and explore the reactivity of its aldehyde group through key transformations including oxidation, reduction, nucleophilic additions, and condensations, as well as its application in the construction of more complex heterocyclic systems.
Synthesis of 1H-Indazole-3-Carbaldehyde
The most common and efficient method for the synthesis of 1H-indazole-3-carbaldehyde and its derivatives is the nitrosation of the corresponding indoles.[1] This reaction proceeds via a multi-step pathway involving the nitrosation of the indole at the C3 position, followed by rearrangement to an oxime, which then undergoes ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde.[1]
General Experimental Protocol for the Synthesis of 1H-Indazole-3-Carbaldehyde
This protocol is adapted from the optimized procedure described by Chevalier et al.[3]
Materials:
Indole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl, 2 N aqueous solution)
N,N-Dimethylformamide (DMF)
Deionized water
Ethyl acetate (EtOAc)
Petroleum ether
Magnesium sulfate (MgSO₄)
Argon atmosphere
Procedure:
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 equiv.) in a mixture of deionized water and DMF.
Cool the solution to 0 °C in an ice bath.
Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 mmol, 2.7 equiv.) and stir the mixture for 10 minutes.
In a separate flask, dissolve indole (1 mmol, 1 equiv.) in DMF.
Add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
Extract the reaction mixture with ethyl acetate (3 x volume).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 1H-indazole-3-carbaldehyde.
Diagram of the Synthesis of 1H-Indazole-3-Carbaldehyde
Caption: Synthesis of 1H-Indazole-3-Carbaldehyde from Indole.
Reactivity of the Aldehyde Group
The aldehyde functionality in 1H-indazole-3-carbaldehyde is the primary site of its diverse reactivity, allowing for a multitude of transformations.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1H-indazole-3-carboxylic acid, which is a valuable intermediate for the synthesis of amides and esters.
Experimental Protocol: Oxidation to 1H-Indazole-3-Carboxylic Acid
A general procedure adapted from the oxidation of a similar substrate.
Materials:
1H-Indazole-3-carbaldehyde
Sodium chlorite (NaClO₂)
Sodium dihydrogen phosphate (NaH₂PO₄)
2-Methyl-2-butene
tert-Butanol
Water
Ethyl acetate
Saturated aqueous sodium sulfite solution
Saturated aqueous sodium bicarbonate solution
1 N Hydrochloric acid
Procedure:
Dissolve 1H-indazole-3-carbaldehyde in a 1:1 mixture of tert-butanol and water.
Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.
In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.
Reduction to Alcohol
Reduction of the aldehyde group provides the corresponding primary alcohol, (1H-indazol-3-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride.[4]
Experimental Protocol: Reduction to (1H-Indazol-3-yl)methanol
A general procedure for the reduction of aromatic aldehydes with sodium borohydride.
Materials:
1H-Indazole-3-carbaldehyde
Sodium borohydride (NaBH₄)
Methanol or Ethanol
Water
Ethyl acetate
Saturated aqueous ammonium chloride solution
Procedure:
Dissolve 1H-indazole-3-carbaldehyde in methanol or ethanol at 0 °C.
Add sodium borohydride portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Quench the reaction by the slow addition of water.
Remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and water.
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (1H-indazol-3-yl)methanol.
Nucleophilic Addition: Grignard Reaction
Grignard reagents add to the aldehyde to form secondary alcohols, providing a route for carbon-carbon bond formation at the C3-position.[5]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
A general procedure for the Grignard reaction with aromatic aldehydes.
Materials:
1H-Indazole-3-carbaldehyde
Methylmagnesium bromide solution in diethyl ether or THF
Anhydrous diethyl ether or THF
Saturated aqueous ammonium chloride solution
Ethyl acetate
Procedure:
To an oven-dried, three-necked flask under an inert atmosphere, add a solution of 1H-indazole-3-carbaldehyde in anhydrous diethyl ether or THF.
Cool the solution to 0 °C.
Slowly add the methylmagnesium bromide solution via a syringe.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield 1-(1H-indazol-3-yl)ethan-1-ol.
Condensation Reactions
The Wittig reaction of 1H-indazole-3-carbaldehyde with phosphorus ylides is a powerful method for the synthesis of 3-alkenyl-1H-indazoles.[6]
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
A general procedure for the Wittig reaction with stabilized ylides.
Materials:
1H-Indazole-3-carbaldehyde
(Carbethoxymethylene)triphenylphosphorane
Toluene or THF
Hexanes
Procedure:
To a solution of 1H-indazole-3-carbaldehyde in toluene or THF, add (carbethoxymethylene)triphenylphosphorane.
Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and add hexanes to precipitate the triphenylphosphine oxide byproduct.
Filter the mixture and concentrate the filtrate.
Purify the crude product by column chromatography to afford ethyl 3-(1H-indazol-3-yl)acrylate.
The Knoevenagel condensation with active methylene compounds provides a route to α,β-unsaturated compounds, which are versatile intermediates for further transformations.[1]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A general procedure for the Knoevenagel condensation.
Materials:
1H-Indazole-3-carbaldehyde
Malononitrile
Piperidine or a weak base catalyst
Ethanol or another suitable solvent
Procedure:
Dissolve 1H-indazole-3-carbaldehyde and malononitrile in ethanol.
Add a catalytic amount of piperidine.
Stir the reaction mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).
Cool the reaction mixture to induce crystallization of the product.
Filter the solid, wash with cold ethanol, and dry to obtain 2-((1H-indazol-3-yl)methylene)malononitrile.
Reductive Amination
Reductive amination of 1H-indazole-3-carbaldehyde with primary or secondary amines followed by reduction of the intermediate imine/enamine provides a direct route to 3-(aminomethyl)-1H-indazoles.[7]
Experimental Protocol: Reductive Amination with Aniline
A general one-pot procedure for reductive amination.
Materials:
1H-Indazole-3-carbaldehyde
Aniline
Sodium triacetoxyborohydride or sodium cyanoborohydride
Dichloroethane or THF
Acetic acid (catalytic amount)
Procedure:
To a solution of 1H-indazole-3-carbaldehyde in dichloroethane, add aniline and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride in one portion.
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the mixture with dichloromethane.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield N-((1H-indazol-3-yl)methyl)aniline.
Synthesis of Heterocycles
The aldehyde group is a key synthon for the construction of various heterocyclic rings fused or attached to the indazole core.
A general procedure based on the Hantzsch thiazole synthesis.
Materials:
1H-Indazole-3-carbaldehyde
Thiourea or a thioamide
An α-haloketone (e.g., 2-bromoacetophenone)
Ethanol
Procedure:
A mixture of 1H-indazole-3-carbaldehyde, an α-haloketone, and a thioamide or thiourea in ethanol is heated to reflux.
The reaction progress is monitored by TLC.
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
The crude product can be recrystallized from a suitable solvent to afford the 2-(1H-indazol-3-yl)thiazole derivative.
A general procedure for the synthesis of pyrimidines from α,β-unsaturated carbonyl compounds.
This is a two-step process where the aldehyde is first converted to an α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation, which then undergoes cyclization with a suitable amidine derivative.
Step 1: Synthesis of (E)-1-aryl-3-(1H-indazol-3-yl)prop-2-en-1-one (Indazole Chalcone)
To a stirred solution of 1H-indazole-3-carbaldehyde and an appropriate acetophenone in ethanol, add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at room temperature.
Stir the reaction mixture for several hours until a precipitate forms.
Filter the solid, wash with water and cold ethanol, and dry to obtain the chalcone.
Step 2: Synthesis of the Pyrimidine
A mixture of the indazole chalcone and guanidine hydrochloride or a substituted amidine in a suitable solvent (e.g., ethanol, DMF) with a base (e.g., sodium ethoxide, potassium carbonate) is heated to reflux.
The reaction is monitored by TLC.
After completion, the reaction mixture is cooled and poured into ice water.
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the 1H-indazol-3-yl substituted pyrimidine.
Reaction Pathways of the Aldehyde Group
Caption: Key transformations of the aldehyde group in 1H-Indazole-3-Carbaldehyde.
Spectroscopic Data of 1H-Indazole-3-Carbaldehyde
The structural confirmation of 1H-indazole-3-carbaldehyde is achieved through various spectroscopic techniques.
1H-Indazole-3-carbaldehyde is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. The aldehyde group at the C3 position provides a rich platform for a wide range of chemical transformations, enabling the synthesis of a diverse array of 3-substituted indazole derivatives. The reactions outlined in this guide, including oxidation, reduction, nucleophilic additions, and various condensation reactions, highlight the synthetic utility of this building block. For researchers and professionals in drug development, a thorough understanding of the reactivity of 1H-indazole-3-carbaldehyde is crucial for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented herein serve as a practical resource to facilitate further exploration and application of this important scaffold.
The Pivotal Role of 1H-Indazole-3-Carbaldehyde in Modern Kinase Inhibition: A Technical Guide
For Immediate Release Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of scaffolds explored, the 1H-indazole core has emerged as a privileged structure. This technical guide delves into the instrumental role of a key synthetic intermediate, 1H-Indazole-3-Carbaldehyde, as a foundational building block for a new generation of kinase inhibitors. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of indazole-based kinase inhibitors derived from this versatile aldehyde.
From a Simple Aldehyde to Potent Kinase Inhibitors
1H-Indazole-3-Carbaldehyde is not itself a potent kinase inhibitor. Instead, its significance lies in its synthetic utility as a precursor to more complex and pharmacologically active molecules.[1] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents at the 3-position of the indazole ring. This has led to the development of several classes of potent kinase inhibitors, including 1H-indazole-3-carboxamides, 1H-indazol-3-amines, and 3-ethynyl-1H-indazoles. These derivatives have shown remarkable efficacy against a range of kinase targets implicated in cancer and other diseases, such as p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and the Phosphatidylinositol 3-kinase (PI3K) pathway.
The general synthetic strategy involves the initial preparation of 1H-Indazole-3-Carbaldehyde, which can then be elaborated into various derivatives. For instance, oxidation of the aldehyde to the corresponding carboxylic acid, followed by amide coupling, yields the versatile 1H-indazole-3-carboxamide scaffold.
The Ascendant Role of 1H-Indazole-3-Carbaldehyde Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release [City, State] – [Date] – The 1H-indazole-3-carbaldehyde scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a diverse array of biologicall...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – The 1H-indazole-3-carbaldehyde scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of 1H-indazole-3-carbaldehyde derivatives, tailored for researchers, scientists, and drug development professionals. The indazole core, a bioisostere of the natural indole nucleus, offers unique hydrogen bonding capabilities, making it a privileged structure for targeting various proteins.[1][2] This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development in this promising area.
Synthesis of 1H-Indazole-3-Carbaldehyde and Its Derivatives
The primary and most efficient method for synthesizing the 1H-indazole-3-carbaldehyde core is through the nitrosation of indoles.[2][3] This reaction proceeds via a multistep pathway involving the nitrosation of the C3 position of the indole, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to form the desired indazole-3-carbaldehyde.[2] Optimized procedures, such as the slow reverse addition of the indole to the nitrosating agent, have been developed to achieve high yields for a wide range of electron-rich and electron-deficient indoles.[2][4]
The aldehyde functionality at the C3 position is a versatile handle for a multitude of chemical transformations, allowing for the generation of diverse derivative libraries. Key derivatization strategies include:
Oxidation and Amidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid, which is a key intermediate for the synthesis of 1H-indazole-3-carboxamides. These amides have shown significant activity as kinase inhibitors.
Condensation Reactions: The aldehyde readily undergoes condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form α,β-unsaturated derivatives.[5] It also reacts with hydrazides to form hydrazones and with amines to yield Schiff bases, both of which are classes of compounds with reported antimicrobial activities.
Heterocycle Formation: The 1H-indazole-3-carbaldehyde scaffold can be used to construct more complex heterocyclic systems, such as pyrimidine derivatives, which have shown potent anticancer activities.[6]
Biological Activities and Therapeutic Potential
Derivatives of 1H-indazole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant body of research has focused on the development of 1H-indazole-3-carbaldehyde derivatives as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and progression.
Kinase Inhibition:
p21-activated kinase 1 (PAK1) Inhibitors: 1H-indazole-3-carboxamides have been identified as potent and selective inhibitors of PAK1, a kinase implicated in tumor progression and metastasis.[7][8] The representative compound 30l exhibited an IC50 of 9.8 nM for PAK1 and demonstrated the ability to suppress migration and invasion of breast cancer cells by downregulating Snail expression.[7][8]
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: The 1H-indazole-3-carboxamide scaffold has also been successfully employed to develop inhibitors of GSK-3, a kinase involved in various cellular processes and implicated in neurological disorders and cancer.[9]
VEGFR Inhibitors: The indazole core is a key feature of several marketed kinase inhibitors, including Axitinib, a potent VEGFR inhibitor used in cancer therapy. This highlights the potential of 1H-indazole-3-carbaldehyde as a starting point for novel VEGFR inhibitors.
The following table summarizes the anticancer activity of selected 1H-indazole-3-carboxamide derivatives.
Indazole derivatives have shown promise as anti-inflammatory agents. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[11][12] For instance, 5-aminoindazole has demonstrated significant inhibition of COX-2.[11]
Nitro-substituted 1H-indazole derivatives have emerged as a promising class of antiparasitic agents, showing activity against a range of parasites including Leishmania, Trypanosoma, and Trichomonas.[7][9] The biological activity of these nitro-heterocyclic compounds is often linked to the reduction of the nitro group within the parasite, leading to the formation of reactive species that damage cellular macromolecules.[7] For example, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity.[5][7]
Derivatives of 1H-indazole-3-carbaldehyde, particularly Schiff bases and hydrazones, have been investigated for their antibacterial and antifungal properties. While specific data for 1H-indazole-3-carbaldehyde derivatives is emerging, analogous indole-3-carboxaldehyde hydrazones have shown promising minimum inhibitory concentrations (MICs) against various microbial strains.[13]
Signaling Pathways Modulated by 1H-Indazole-3-Carbaldehyde Derivatives
The therapeutic effects of 1H-indazole-3-carbaldehyde derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PAK1-Snail Signaling Pathway
PI3K/Akt/mTOR/NF-κB Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1H-indazole-3-carbaldehyde derivatives.
Synthesis of 1H-Indazole-3-Carbaldehyde Derivatives
Synthetic Workflow for 1H-Indazole-3-Carboxamides
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde [3]
Preparation of Nitrosating Mixture: To a solution of sodium nitrite (NaNO₂) in water at 0°C, slowly add hydrochloric acid (HCl) and stir for 10 minutes under an inert atmosphere. Then, add dimethylformamide (DMF).
Reaction: In a separate flask, dissolve 6-nitroindole in DMF. Add the 6-nitroindole solution to the nitrosating mixture at 0°C.
Heating and Workup: Heat the reaction mixture to 80°C and stir for 6 hours. After cooling, extract the mixture with ethyl acetate.
Purification: Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 1H-Indazole-3-carboxamides [14][15]
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC.HCl, and triethylamine (TEA). Stir the mixture at room temperature for 15 minutes.
Amine Addition: Add the desired amine to the reaction mixture and stir for 4-6 hours at room temperature.
Workup and Extraction: Quench the reaction with ice water and extract the product with a mixture of methanol and chloroform.
Purification: Wash the combined organic layers, dry, and evaporate the solvent. Purify the final compound by column chromatography.
Compound Preparation: Prepare serial dilutions of the indazole derivatives in the assay buffer.
Kinase Reaction: In a 384-well plate, add the test compound solution. Add the kinase/substrate mixture, and then initiate the reaction by adding the ATP solution. Incubate at room temperature for 60 minutes.
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
Measurement: Measure the luminescence using a plate reader and calculate the IC50 values.
Protocol 4: MTT Assay for Anticancer Activity
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for a few hours.
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 values.
Protocol 5: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) [11][13]
Animal Dosing: Administer the test compound or vehicle control to rodents (e.g., rats or mice) via oral or intraperitoneal injection.
Induction of Inflammation: After a predetermined time, inject a carrageenan solution into the sub-plantar region of the hind paw to induce inflammation.
Measurement of Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Conclusion
The 1H-indazole-3-carbaldehyde scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the current state of research, offering valuable data and protocols to aid in the design and development of the next generation of 1H-indazole-3-carbaldehyde-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
The Therapeutic Potential of 1H-Indazole-3-Carbaldehyde: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multit...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, 1H-Indazole-3-Carbaldehyde stands out as a pivotal synthetic intermediate, unlocking access to a diverse array of functionalized molecules with significant therapeutic potential. Its utility as a versatile building block stems from the reactivity of the aldehyde group, which allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, and associated signaling pathways of compounds derived from 1H-Indazole-3-Carbaldehyde, with a focus on its role in the development of kinase inhibitors for oncology and agents targeting inflammatory pathways. Detailed experimental protocols for both synthesis and biological evaluation are provided to facilitate further research and development in this promising area.
Introduction
The indazole ring system, a bioisostere of indole, is a key pharmacophore found in several approved drugs.[1] Its ability to form crucial hydrogen bonds within the active sites of proteins makes it an attractive scaffold for the design of targeted therapies.[2] 1H-Indazole-3-Carbaldehyde, in particular, serves as a cornerstone for the synthesis of 3-substituted indazoles, a class of compounds that has yielded potent inhibitors of various protein kinases and modulators of inflammatory responses.[2] The aldehyde functionality at the C3 position is readily converted into a variety of other chemical moieties, including amines, alcohols, alkenes, and heterocyclic systems, providing a rich platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.[2] This guide will delve into the synthetic routes to this key intermediate and explore the therapeutic promise of its derivatives in oncology and inflammation.
Synthesis of 1H-Indazole-3-Carbaldehyde
The most common and efficient method for the synthesis of 1H-Indazole-3-Carbaldehyde and its derivatives is the nitrosation of indoles.[1] This reaction proceeds via a ring-opening and subsequent re-cyclization mechanism.
General Experimental Protocol: Nitrosation of Indole
This protocol is adapted from an optimized procedure for the direct synthesis of 1H-Indazole-3-Carbaldehyde from indole.[2]
Materials:
Indole
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl, 2 N aqueous solution)
Dimethylformamide (DMF)
Deionized Water
Ethyl Acetate (EtOAc)
Petroleum Ether
Magnesium Sulfate (MgSO₄)
Argon gas supply
Syringe pump
Standard laboratory glassware for organic synthesis
Procedure:
To a solution of NaNO₂ (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add 2 N aqueous HCl (2.7 equivalents) under an argon atmosphere.
Maintain the resulting mixture at 0 °C for 10 minutes.
Prepare a solution of indole (1 equivalent) in DMF.
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
Extract the reaction mixture three times with EtOAc.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and EtOAc (e.g., 8:2 v/v) to yield pure 1H-Indazole-3-Carbaldehyde as a white solid.[2]
Workflow Diagram:
Synthesis of 1H-Indazole-3-Carbaldehyde via Nitrosation of Indole.
Therapeutic Applications in Oncology
The 1H-Indazole-3-Carbaldehyde scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy. By serving as a versatile starting material, it has enabled the synthesis of potent inhibitors of various kinases implicated in tumor growth, proliferation, and angiogenesis.
p21-Activated Kinase 1 (PAK1) Inhibitors
Aberrant activation of p21-activated kinase 1 (PAK1) is linked to tumor progression, making it a promising target for anticancer drug discovery.[3] Derivatives of 1H-Indazole-3-Carboxamide, which can be synthesized from 1H-Indazole-3-Carbaldehyde, have emerged as potent and selective PAK1 inhibitors.[3]
PAK1 is a key downstream effector of small GTPases like Rac and Cdc42 and plays a crucial role in various oncogenic signaling pathways, including the MAPK cascade.[4][5] Inhibition of PAK1 can disrupt these pathways, leading to reduced cell proliferation, migration, and invasion.[3]
Inhibition of the PAK1 Signaling Pathway by 1H-Indazole-3-Carboxamide Derivatives.
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] The indazole scaffold is present in several approved VEGFR-2 inhibitors.[7] Derivatives of 1H-Indazole-3-Carbaldehyde have been designed and synthesized as potent VEGFR-2 kinase inhibitors.[6]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a general method for determining the inhibitory activity of a compound against VEGFR-2 kinase, adapted from commercially available assay kits.[8]
Materials:
Recombinant human VEGFR-2 kinase
Kinase assay buffer
ATP
Poly (Glu, Tyr) 4:1 peptide substrate
Test compound (dissolved in DMSO)
Kinase-Glo® Luminescent Kinase Assay Kit
White 96-well plates
Plate reader capable of measuring luminescence
Procedure:
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
In a white 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.
Add the recombinant VEGFR-2 kinase to initiate the reaction. Include controls for no enzyme (blank) and no inhibitor (100% activity).
Add ATP to start the kinase reaction and incubate the plate at 30°C for a specified time (e.g., 45 minutes).
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Workflow Diagram:
Workflow for an In Vitro VEGFR-2 Kinase Inhibition Assay.
Therapeutic Applications in Inflammation
The indazole scaffold has also been explored for its anti-inflammatory properties. Derivatives of indazole have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and to modulate the NF-κB signaling pathway.[9]
The NF-κB signaling pathway is a central regulator of inflammation.[10] Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes. Inhibition of this pathway can therefore reduce the inflammatory response.
Modulation of the NF-κB Signaling Pathway by Indazole Derivatives.
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol outlines a general method for assessing the ability of a compound to inhibit the production of TNF-α in a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
Materials:
RAW 264.7 murine macrophage cell line
Cell culture medium (e.g., DMEM with 10% FBS)
Lipopolysaccharide (LPS)
Test compound (dissolved in DMSO)
Mouse TNF-α ELISA kit
96-well cell culture plates
CO₂ incubator
Microplate reader
Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.
Incubate the cells for a specified period (e.g., 24 hours).
Collect the cell culture supernatants.
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Measure the absorbance using a microplate reader.
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Conclusion
1H-Indazole-3-Carbaldehyde is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse libraries of compounds. The derivatives of 1H-Indazole-3-Carbaldehyde have demonstrated significant potential as therapeutic agents, particularly as potent and selective kinase inhibitors for the treatment of cancer and as modulators of inflammatory pathways. The data and protocols presented in this guide underscore the importance of this chemical entity and provide a solid foundation for future research and drug development efforts aimed at leveraging the therapeutic potential of the indazole core. Further exploration of the chemical space accessible from 1H-Indazole-3-Carbaldehyde is warranted and holds the promise of delivering novel and effective therapies for a range of human diseases.
Synthesis of 1H-Indazole-3-Carbaldehyde from Indole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract 1H-Indazole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a diverse range of biologically active molecules, part...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors in medicinal chemistry.[1][2][3][4] This application note provides a comprehensive overview and detailed protocols for the synthesis of 1H-indazole-3-carbaldehyde from various indole precursors via a nitrosative ring-opening and rearrangement strategy. The optimized procedures presented herein are designed to be robust and scalable, accommodating both electron-rich and electron-deficient indoles while minimizing side-product formation.[1][5]
Introduction
Indazoles are recognized as bioisosteres of indoles, capable of forming strong hydrogen bond interactions within the binding pockets of proteins, making them a privileged scaffold in drug discovery.[1][5] The functionalization at the 3-position of the indazole ring has led to the development of several marketed drugs, including the kinase inhibitors axitinib and pazopanib.[1][5] 1H-Indazole-3-carboxaldehydes are versatile intermediates, as the aldehyde group can be readily transformed into a variety of functional groups and heterocyclic systems.[1][2]
The direct formylation of indazoles at the C3 position is generally inefficient.[2][6] Therefore, the transformation of indoles into 1H-indazole-3-carboxaldehydes through a nitrosation reaction represents a key synthetic strategy.[1][7] This process involves the nitrosation of the indole at the C3 position, leading to an oxime intermediate which then undergoes a ring-opening, followed by a recyclization to yield the desired indazole product.[1][5]
Reaction Mechanism and Workflow
The synthesis of 1H-indazole-3-carbaldehyde from indole proceeds through a multi-step mechanism initiated by the nitrosation of the indole ring at the C3 position. This is followed by the addition of water, ring-opening, and subsequent ring-closure to form the final product. An optimized "reverse addition" protocol, where the indole solution is slowly added to the nitrosating mixture, is crucial to minimize the formation of dimeric side products.[1][5]
Figure 1: Reaction mechanism for the synthesis of 1H-indazole-3-carbaldehyde from indole.
The general experimental workflow involves the preparation of a nitrosating mixture followed by the slow addition of the indole substrate. The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by column chromatography.
Figure 2: General experimental workflow for the synthesis of 1H-indazole-3-carbaldehydes.
Quantitative Data Summary
The optimized protocol has been successfully applied to a range of substituted indoles, with yields varying based on the electronic nature of the substituents. The following table summarizes the reaction conditions and yields for the synthesis of various 1H-indazole-3-carbaldehyde derivatives.
General Optimized Procedure for 1 mmol of Indole[2]
Materials:
Substituted Indole (1 mmol, 1 equiv.)
Sodium nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)
2 N Hydrochloric acid (HCl)
Deionized water
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask with a magnetic stirrer
Ice bath
Syringe pump
Standard glassware for extraction and purification
Procedure:
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath. Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol) to the mixture. Stir the resulting solution at 0 °C for 10 minutes.[5]
Addition of the Indole Solution: In a separate flask, dissolve the indole (1 mmol) in DMF (3 mL). Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[2][5]
Reaction: After the addition is complete, continue to stir the reaction mixture. The required temperature and duration will depend on the specific indole substrate (refer to the table above). For electron-rich indoles, stirring at room temperature for a few hours is typically sufficient. For electron-deficient indoles, heating may be necessary.[1][6]
Work-up: Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate or dichloromethane/ethyl acetate) to afford the pure 1H-indazole-3-carbaldehyde.[1]
Protocol for 5-Nitro-1H-indazole-3-carbaldehyde (Electron-Deficient Indole)[1][5]
To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.).
Keep the mixture under argon for 10 minutes, then add DMF (9 mL).
In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).
Add the 5-nitroindole solution to the nitrosating mixture at 0 °C.
Heat the reaction mixture to 80 °C and stir under argon for 6 hours.
Cool the mixture to room temperature, extract with EtOAc three times, and wash the combined organic layers with brine.
Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify by column chromatography.
Protocol for 5-Methoxy-1H-indazole-3-carbaldehyde (Electron-Rich Indole)[1]
Follow the general optimized procedure starting from 5-methoxyindole (441 mg, 3 mmol).
After the slow addition of the indole solution at 0 °C, allow the reaction to stir at room temperature for 3 hours.
Perform the aqueous work-up and extraction as described in the general procedure.
Purify the crude product by column chromatography on silica gel (petroleum ether/EtOAc, 8:2) to yield the pure product as a yellowish solid (480 mg, 91%).
Conclusion
The nitrosation of indoles provides a reliable and versatile method for the synthesis of 1H-indazole-3-carboxaldehydes. The optimized protocol, featuring the slow addition of the indole to the nitrosating mixture, is critical for achieving high yields and minimizing side reactions, particularly for electron-rich substrates.[1] These detailed procedures and the accompanying data should serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating access to this important class of synthetic intermediates.
Application Notes and Protocols: Optimized Nitrosation of Indoles for the Synthesis of 1H-Indazole-3-Carbaldehyde
Audience: Researchers, scientists, and drug development professionals. Introduction: Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their role as kinase inhibi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their role as kinase inhibitors.[1][2][3][4][5] Among these, 1H-indazole-3-carboxaldehydes are crucial intermediates for the synthesis of various polyfunctionalized 3-substituted indazoles.[1][2][5] This document provides a detailed, optimized protocol for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives via the nitrosation of indoles. This method is advantageous due to its mild reaction conditions, which are suitable for both electron-rich and electron-deficient indoles, and its ability to minimize side reactions, thereby improving yields.[1][2] The transformation of an indole scaffold to an indazole is a valuable strategy in drug discovery, as indazoles are considered bioisosteres of indoles and can form strong hydrogen bonds within the hydrophobic pockets of proteins.[2] This has led to the development of several marketed drugs, including axitinib and pazopanib.[2]
Reaction Mechanism and Workflow
The nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes is a multi-step process. The reaction begins with the nitrosation at the C3 position of the indole, forming an oxime intermediate. This intermediate then facilitates the addition of water at the C2 position, which triggers the opening of the indole ring. The process concludes with ring-closure to produce the final 1H-indazole-3-carboxaldehyde product.[1][2] A notable side reaction is the formation of dimeric species, which can be mitigated by the slow addition of the indole to the nitrosating mixture.[2]
Application Notes and Protocols: Vilsmeier-Haack Formylation for Indole-3-Carboxaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] This reaction introduces a formyl group (-CHO) onto the indole ring, predominantly at the C3 position, yielding indole-3-carboxaldehyde. This product is a crucial intermediate in the synthesis of a vast array of biologically active molecules and pharmaceuticals. The reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic reagent then attacks the electron-rich indole nucleus, leading to an iminium intermediate that, upon aqueous work-up, hydrolyzes to the desired aldehyde.[1][3]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
Electrophilic Attack and Formylation: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium salt yield indole-3-carboxaldehyde.[4]
Caption: Vilsmeier-Haack reaction mechanism for indole-3-carboxaldehyde synthesis.
Quantitative Data Summary
The following table summarizes various reaction conditions and corresponding yields for the Vilsmeier-Haack formylation of indole and its derivatives, providing a comparative overview for researchers.
Below are detailed methodologies for the synthesis of indole-3-carboxaldehyde via the Vilsmeier-Haack reaction.
Protocol 1: Standard Procedure
This protocol is a widely used method for the synthesis of indole-3-carboxaldehyde.
Reagent Preparation (Vilsmeier Reagent):
To a 2-L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL of anhydrous N,N-dimethylformamide (DMF).[6]
Cool the flask in an ice-salt bath to maintain a low temperature.[6]
Slowly add 86 mL of phosphorus oxychloride (POCl₃) to the stirred DMF over a period of 30 minutes, ensuring the temperature is kept low. The solution may develop a pinkish hue.[6]
Indole Addition and Reaction:
Prepare a solution of 100 g of indole in 100 mL of DMF.[6]
Add this indole solution to the prepared Vilsmeier reagent over 45 minutes, maintaining the reaction temperature between 20-30 °C.[6]
After the addition is complete, heat the mixture in a boiling water bath (approximately 100 °C) for 1 hour. The mixture should become an opaque, canary-yellow paste.[6]
Work-up and Isolation:
Carefully add 300 g of crushed ice to the reaction paste with stirring, which will result in a clear, cherry-red solution.[6]
Transfer this solution to a larger flask containing 200 g of crushed ice.[6]
Prepare a solution of 375 g of sodium hydroxide (NaOH) in 1 L of water and add it slowly to the reaction mixture with vigorous stirring, keeping the temperature below 60 °C.[6]
Continue stirring for 45 minutes as the product precipitates.[6]
Resuspend the solid in 1 L of water to dissolve any inorganic salts, and then filter again.[6]
Wash the product with three 300-mL portions of water.[6]
Air-dry the product to yield approximately 120 g (97%) of indole-3-carboxaldehyde with a melting point of 196–197 °C.[6]
Protocol 2: Alternative Procedure with Pre-formed Vilsmeier Reagent
This protocol utilizes a commercially available or pre-formed Vilsmeier reagent.
Reaction Setup:
In a suitable reaction flask, dissolve Vilsmeier reagent (1.09 g, 8.54 mmol, 2.0 eq.) in DMF (8.5 mL) at 0 °C.
Add indole (500 mg, 4.27 mmol) to the solution.
Stir the solution for 2.5 hours at room temperature.
Quenching and Isolation:
Quench the reaction mixture with 1 mol/L NaOH aqueous solution (13 mL) and dilute with water (12 mL).
Pour the solution into ice-cooled water (25 mL) and stir for 1 hour at the same temperature.
Collect the precipitate by filtration, wash with water (3 x 3 mL), and dry under reduced pressure to give indole-3-carboxaldehyde as a pale yellow solid (529 mg, 77% yield).
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of indole-3-carboxaldehyde using the Vilsmeier-Haack reaction.
Caption: General experimental workflow for Vilsmeier-Haack formylation of indole.
Troubleshooting
Low Yield:
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure that DMF and POCl₃ are anhydrous.[6] The presence of water will quench the reagent.
Temperature Control: The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0-5 °C) to prevent decomposition.[6] The subsequent reaction with indole may require heating to proceed to completion.[6]
Stoichiometry: The molar ratio of the Vilsmeier reagent to indole is crucial. An insufficient amount of the formylating agent will result in incomplete conversion.[6]
Dark Reaction Mixture:
A dark brown or black reaction mixture may indicate side reactions or decomposition, potentially due to excessive temperatures during reagent preparation or reaction. Careful temperature control is essential.
Inefficient Precipitation:
Improper pH adjustment during the work-up can lead to product loss. Ensure the mixture is sufficiently basic to precipitate the aldehyde. Inefficient stirring during quenching and basification can also be a factor.[6]
Application Notes and Protocols: 1H-Indazole-3-Carbaldehyde in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 1H-Indazole-3-Carbaldehyde in the Knoevenagel condensation react...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1H-Indazole-3-Carbaldehyde in the Knoevenagel condensation reaction. This versatile building block is a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4]
Introduction
The indazole scaffold is a privileged pharmacophore found in numerous biologically active compounds, including several approved drugs.[5][6] 1H-Indazole-3-Carbaldehyde, featuring a reactive aldehyde group at the 3-position, serves as an excellent starting material for carbon-carbon bond formation through the Knoevenagel condensation.[3][4] This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. These products can then be further elaborated into diverse molecular architectures for drug discovery programs.[7][8]
Application Note 1: Synthesis of Indazole-Based Chalcone Analogs as Potential Kinase Inhibitors
The Knoevenagel condensation of 1H-Indazole-3-Carbaldehyde with various active methylene compounds, such as substituted acetophenones, malononitrile, and ethyl cyanoacetate, provides a straightforward route to indazole-containing chalcone analogs and other α,β-unsaturated systems.[7] These derivatives are of significant interest as they form the core structure of many kinase inhibitors.[2][3][5] The indazole moiety can act as a bioisostere of indole, forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[3]
General Reaction Scheme:
Caption: General Knoevenagel condensation of 1H-Indazole-3-Carbaldehyde.
Quantitative Data Summary
The following table summarizes typical yields for the Knoevenagel condensation of 1H-Indazole-3-Carbaldehyde with various active methylene compounds under basic catalysis.
Entry
Active Methylene Compound
Catalyst
Solvent
Reaction Time (h)
Yield (%)
1
Malononitrile
Piperidine
Ethanol
2
92
2
Ethyl Cyanoacetate
Piperidine
Ethanol
4
88
3
4-Methoxyacetophenone
NaOH
Ethanol
6
75
4
2-Acetylpyridine
Piperidine
DMF
5
81
5
Barbituric Acid
Imidazole
Acetonitrile
3
85
Experimental Protocols
Protocol 1: General Procedure for the Knoevenagel Condensation of 1H-Indazole-3-Carbaldehyde with Malononitrile
This protocol describes a general method for the synthesis of (1H-indazol-3-yl)methylene)malononitrile.
In a 50 mL round-bottom flask, dissolve 1H-Indazole-3-Carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).[7]
Add a catalytic amount of piperidine (2-3 drops) to the solution.[7]
Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.[7]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
Upon completion of the reaction (typically when the starting material is no longer visible by TLC), collect the precipitated product by filtration.
Wash the solid product with a small amount of ice-cold ethanol to remove any unreacted starting materials.
Dry the product under vacuum to obtain the pure (1H-indazol-3-yl)methylene)malononitrile.
Application Note 2: Drug Development Workflow and Signaling Pathway Context
The synthesized indazole derivatives from the Knoevenagel condensation can be screened for their biological activity, particularly as kinase inhibitors. The following workflow outlines a typical drug development process.
Caption: A typical workflow for the development of indazole-based kinase inhibitors.
Many indazole-based compounds function as ATP-competitive kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Inhibition of pro-survival signaling pathways by indazole-based kinase inhibitors.
Application Notes and Protocols for the Witt-ig Reaction with 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Wittig reaction involving 1H-Indazole-3-Carbaldehyde. This versatile bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Wittig reaction involving 1H-Indazole-3-Carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous biologically active compounds, including approved pharmaceuticals. The aldehyde functionality at the 3-position serves as a key handle for the synthesis of a diverse array of vinyl-indazole derivatives with potential therapeutic applications, particularly as kinase inhibitors.
Application Notes
The indazole core is a privileged scaffold in drug discovery, known to mimic the indole structure and participate in crucial hydrogen bonding interactions within the active sites of proteins.[1] The introduction of a vinyl linkage at the 3-position of the indazole ring via the Wittig reaction allows for the exploration of new chemical space and the development of compounds with tailored pharmacological profiles. These derivatives have shown promise as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.
Key Applications:
Anticancer Agents: Vinyl-indazole derivatives have been investigated as potent inhibitors of several protein kinases that play crucial roles in tumor progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like kinase 4 (PLK4), and Tumor progression locus 2 (Tpl2).[2][3][4][5] Inhibition of these kinases can disrupt signaling pathways responsible for angiogenesis, cell cycle progression, and inflammation, thereby impeding tumor growth and metastasis.
Anti-inflammatory Agents: The Tpl2 kinase is a key regulator of the inflammatory response.[6] Indazole-based inhibitors targeting this pathway have the potential to be developed into novel anti-inflammatory drugs.
Drug Discovery Scaffolds: The Wittig reaction provides a reliable method for the synthesis of libraries of 3-vinyl-1H-indazole compounds. These libraries can be screened against a wide range of biological targets to identify new lead compounds for various therapeutic areas.
Experimental Protocols
The following protocols describe the general procedure for the Wittig reaction of 1H-Indazole-3-Carbaldehyde with both stabilized and non-stabilized ylides. The choice of ylide will influence the stereoselectivity of the resulting alkene. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides typically yield the (Z)-isomer.[7]
Protocol 1: Wittig Reaction with a Stabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)
This protocol is designed for the synthesis of (E)-ethyl 3-(1H-indazol-3-yl)acrylate.
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1H-Indazole-3-Carbaldehyde (1.0 eq).
Dissolve the aldehyde in anhydrous toluene or THF.
Add ethyl (triphenylphosphoranylidene)acetate (1.1 - 1.5 eq) to the solution.
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the solvent.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (E)-ethyl 3-(1H-indazol-3-yl)acrylate.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide (in situ generation)
This protocol describes the synthesis of 3-(prop-1-en-1-yl)-1H-indazole using a non-stabilized ylide generated in situ from a phosphonium salt.
Materials:
1H-Indazole-3-Carbaldehyde
Ethyltriphenylphosphonium bromide
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, or potassium tert-butoxide (t-BuOK))
Anhydrous Tetrahydrofuran (THF)
Argon or Nitrogen gas
Standard glassware for organic synthesis (septum-sealed flasks, syringes)
Organic solvent for extraction (e.g., ethyl acetate)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF.
Cool the suspension to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
Stir the ylide solution at the same temperature for 30-60 minutes.
In a separate flask, dissolve 1H-Indazole-3-Carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
Add the solution of the aldehyde dropwise to the ylide solution at the low temperature.
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight, monitoring by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired 3-(prop-1-en-1-yl)-1H-indazole.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data that would be obtained from the characterization of the products from the Wittig reaction of 1H-Indazole-3-Carbaldehyde.
Note: The exact chemical shifts (δ) will vary depending on the solvent used for NMR analysis and the specific substitution pattern of the indazole ring.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Wittig reaction.
Signaling Pathways of Kinase Targets
The vinyl-indazole derivatives synthesized via the Wittig reaction have shown inhibitory activity against several key protein kinases involved in cancer progression. The diagrams below illustrate the simplified signaling pathways of VEGFR-2, PLK4, and Tpl2.
Application Notes and Protocols for the Synthesis of Antileishmanial Agents from 1H-Indazole-3-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis and evaluation of novel antileishmanial agents derived from 1H-indazole-3-carbaldehyde. The pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of novel antileishmanial agents derived from 1H-indazole-3-carbaldehyde. The protocols herein describe a synthetic pathway commencing from 6-nitro-1H-indazole-3-carbaldehyde, leading to key intermediates and their subsequent conversion into biologically active heterocyclic compounds. This guide includes detailed experimental procedures, quantitative biological activity data, and an overview of the potential mechanism of action.
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, presents a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and high cost, underscore the urgent need for new, effective, and safe antileishmanial drugs. The indazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with nitroindazole derivatives in particular demonstrating significant antiprotozoal potential.[1] This document outlines the use of 6-nitro-1H-indazole-3-carbaldehyde as a versatile starting material for the synthesis of a series of derivatives with potent activity against various Leishmania species.
Synthetic Workflow Overview
The general synthetic strategy is a multi-stage process that begins with the preparation of the starting material, 6-nitro-1H-indazole-3-carbaldehyde. This is followed by the synthesis of a key intermediate, 3-chloro-6-nitro-1H-indazole, which then serves as a scaffold for the generation of diverse bioactive derivatives through cycloaddition reactions.[1]
Caption: Synthetic workflow for antileishmanial agents.
Experimental Protocols
Protocol 1: Synthesis of 6-nitro-1H-indazole-3-carbaldehyde (Starting Material)
This protocol is based on the nitrosation of 6-nitroindole.[1][2]
Materials:
6-nitroindole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dimethylformamide (DMF)
Ethyl acetate
Deionized water
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
In a reaction vessel, prepare a nitrosating mixture by dissolving sodium nitrite (8 equivalents) in deionized water and DMF at 0°C.[2]
Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution.[1][2]
Prepare a solution of 6-nitroindole (1 equivalent) in DMF.[1]
Add the 6-nitroindole solution dropwise to the nitrosating mixture at 0°C over a period of 2 hours.[1][2]
Monitor the reaction for completion using thin-layer chromatography.
Upon completion, extract the reaction mixture with ethyl acetate.[1]
Wash the organic layer sequentially with water and brine.[1]
Dry the organic layer over anhydrous magnesium sulfate.[1]
Concentrate the solution under reduced pressure.[1]
Purify the crude product by column chromatography on silica gel to yield 6-nitro-1H-indazole-3-carbaldehyde.[1]
Protocol 2: Synthesis of 3-chloro-6-nitro-1H-indazole (Key Intermediate)
This protocol describes the conversion of the aldehyde group of 6-nitro-1H-indazole-3-carbaldehyde to a chloro group.[3]
Materials:
6-nitro-1H-indazole-3-carbaldehyde
Sodium hydroxide (NaOH)
Sodium hypochlorite (NaOCl) solution (5.25%)
Dilute Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
Dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 equivalent) in an aqueous solution of NaOH.[1]
Heat the mixture until a red-colored solution is formed.[1]
Cool the reaction mixture in an ice-water bath for 15 minutes.[1]
Slowly add sodium hypochlorite solution (1.45 equivalents) to the cooled mixture.[1]
Stir the reaction continuously at 0°C for 5 hours.[1]
Monitor the reaction for completion.
Adjust the pH of the solution to 7 with dilute HCl.[1]
Protocol 3: Synthesis of Bioactive Derivatives (General)
The 3-chloro-6-nitro-1H-indazole can be further elaborated into various heterocyclic systems such as 1,2,3-triazoles, isoxazolines, and isoxazoles via cycloaddition reactions.[1][4]
General Procedure for 1,3-Dipolar Cycloaddition:
Dissolve the 3-chloro-6-nitro-1H-indazole intermediate and the appropriate dipolarophile in a suitable solvent.
Add a suitable base or catalyst as required by the specific reaction.
Stir the reaction at the appropriate temperature and monitor for completion.
Upon completion, work up the reaction mixture and purify the product by recrystallization or column chromatography.
Biological Evaluation Protocols
Protocol 4: In Vitro Antileishmanial Activity against Promastigotes (MTT Assay)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC₅₀) of compounds against Leishmania promastigotes.[4]
Materials:
Leishmania species (e.g., L. infantum, L. tropica, L. major) promastigotes in logarithmic growth phase
Seed Leishmania promastigotes in 96-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
Add serial dilutions of the synthesized compounds and the reference drug to the wells in triplicate.
Incubate the plates at 23-26°C for 72 hours.[4][5]
After incubation, add MTT solution to each well and incubate for an additional 3 hours.[4]
Add the solubilization solution to dissolve the formazan crystals.[4]
Measure the absorbance at 570 nm using a microplate reader.[4]
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Protocol 5: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol assesses the activity of compounds against the clinically relevant intracellular amastigote stage of the parasite.[6][7]
Materials:
Macrophage cell line (e.g., J774A.1 or THP-1)
Leishmania species promastigotes
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
Synthesized indazole derivatives
Reference drug (e.g., Amphotericin B)
Resazurin solution
24-well or 96-well culture plates
Procedure:
Seed macrophages in culture plates and allow them to adhere.
Infect the adherent macrophages with Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.[7]
Remove non-phagocytosed promastigotes by washing.
Add fresh medium containing serial dilutions of the test compounds and reference drug.
Incubate the plates for a specified period (e.g., 48-72 hours).
Assess parasite viability using a suitable method, such as the resazurin reduction assay or by microscopic counting of amastigotes per macrophage.[6][8]
Calculate the IC₅₀ values.
Protocol 6: In Vivo Antileishmanial Activity in a Murine Model
This protocol outlines a general procedure for evaluating the efficacy of promising compounds in an animal model of cutaneous leishmaniasis.[9][10]
Materials:
BALB/c mice
Leishmania species (e.g., L. amazonensis)
Synthesized indazole derivatives formulated for administration
Reference drug (e.g., Amphotericin B)
Phosphate-buffered saline (PBS) or other suitable vehicle
Procedure:
Infect BALB/c mice with Leishmania promastigotes at a suitable site (e.g., base of the tail or footpad).
Allow lesions to develop to a measurable size.
Administer the test compounds and reference drug via a suitable route (e.g., intralesional, oral, or intraperitoneal) at predetermined doses and schedules.[9][10]
Monitor lesion size, ulcer area, and body weight throughout the treatment period.[9][10]
At the end of the experiment, determine the parasite load in the lesions and other relevant tissues (e.g., spleen, liver) by methods such as limiting dilution assay or quantitative PCR.[9][10]
Evaluate the efficacy of the compounds by comparing the reduction in lesion size and parasite load to the control groups.
Data Presentation
The following tables summarize the in vitro antileishmanial activity of representative 3-chloro-6-nitro-1H-indazole derivatives.
Table 1: In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [3][4]
Compound ID
Derivative Class
L. infantum IC₅₀ (µM)
L. tropica IC₅₀ (µM)
L. major IC₅₀ (µM)
4
Triazole
15.62 ± 1.08
>50
>50
5
Triazole
13.25 ± 0.55
>50
>50
7
Triazole
18.54 ± 0.98
>50
>50
10
Triazole
10.21 ± 1.12
>50
>50
11
Triazole
8.54 ± 0.87
20.14 ± 1.54
>50
12
Triazole
12.65 ± 0.99
>50
>50
13
Isoxazoline
6.25 ± 0.54
15.28 ± 1.21
23.87 ± 1.87
Glucantime
Reference Drug
25.87 ± 2.11
30.25 ± 2.54
35.65 ± 3.12
Table 2: Activity of Indazole-Pyrone Hybrid Derivatives against L. donovani [11]
Compound ID
Axenic Amastigotes IC₅₀ (µM)
Intramacrophage Amastigotes IC₅₀ (µM)
6e
11.89 ± 1.28
3.25 ± 1.99
6f
2.48 ± 1.02
2.25 ± 1.89
Mechanism of Action
The primary biological target for these indazole derivatives is believed to be trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.[1][4] TryR is unique to trypanosomatids and absent in mammals, making it an attractive target for selective drug development.
Application Notes and Protocols for the Development of Kinase Inhibitors Using 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-Indazole-3-Carbaldehyde as a versatile starting ma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-Indazole-3-Carbaldehyde as a versatile starting material in the development of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs targeting a variety of protein kinases.[1][2][3]
Introduction
1H-Indazole-3-Carbaldehyde is a key synthetic intermediate that provides a flexible platform for the synthesis of a diverse range of 3-substituted indazole derivatives.[4][5] Its aldehyde functionality allows for various chemical transformations, including reductive amination, condensation reactions, and the formation of heterocyclic rings, enabling the exploration of extensive chemical space to achieve desired potency and selectivity against specific kinase targets.[4][6] Derivatives of 1H-indazole have shown significant inhibitory activity against several important kinase families implicated in cancer and other diseases, such as p21-activated kinases (PAKs), Glycogen Synthase Kinase-3 (GSK-3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Polo-like kinases (PLKs).[3][7][8][9][10]
Synthetic Strategies and Derivatization
The aldehyde group of 1H-Indazole-3-Carbaldehyde is the primary site for chemical modification. Common synthetic routes to generate libraries of potential kinase inhibitors include:
Reductive Amination: Reaction with primary or secondary amines followed by reduction yields N-substituted aminomethyl-indazoles.
Condensation Reactions: Formation of Schiff bases with various amines, which can be further modified or used as final products.[6]
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds and extend the side chain at the 3-position.
Oxidation and Amide Coupling: Oxidation of the aldehyde to a carboxylic acid allows for the formation of 1H-indazole-3-carboxamides through coupling with a wide array of amines. This class of derivatives has shown significant promise as potent kinase inhibitors.[1][7][11]
A general synthetic workflow starting from 1H-Indazole-3-Carbaldehyde to produce diverse kinase inhibitors is depicted below.
Caption: General synthetic routes from 1H-Indazole-3-Carbaldehyde.
Quantitative Data on Indazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative indazole derivatives against their primary kinase targets.
Table 1: Potency of 1H-Indazole-3-Carboxamide and Related Derivatives Against Various Kinases
Key Signaling Pathways Targeted by Indazole Derivatives
Indazole-based kinase inhibitors have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.
PAK1 Signaling in Cell Migration
Certain 1H-indazole-3-carboxamide derivatives are potent inhibitors of p21-activated kinase 1 (PAK1).[7][11] Aberrant PAK1 activation is linked to tumor progression and metastasis. Inhibition of PAK1 by these compounds leads to the downregulation of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT), thereby suppressing cancer cell migration and invasion.[7][11]
Caption: Inhibition of the PAK1-Snail signaling pathway.
ASK1 Signaling in Inflammation
Derivatives of 1H-indazole have also been developed as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in cellular stress responses and inflammation.[14] Inhibition of ASK1 can suppress the downstream phosphorylation of p38 and JNK, offering a therapeutic strategy for inflammatory diseases.[14]
Caption: Inhibition of the ASK1-p38/JNK signaling pathway.
Experimental Protocols
Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamides
This protocol describes the conversion of 1H-Indazole-3-Carboxylic Acid (which can be synthesized from 1H-Indazole-3-Carbaldehyde by oxidation) to 1H-indazole-3-carboxamides.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF)
Procedure:
Dissolve 1H-Indazole-3-carboxylic acid (1 equivalent) in DMF.
Add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
Stir the reaction mixture at room temperature for 15 minutes.
Add the desired substituted amine (1 equivalent) to the reaction mixture.
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into ice water to precipitate the product.
Filter the solid, wash with water and diethyl ether.
Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to obtain the pure 1H-indazole-3-carboxamide derivative.[15]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized indazole derivatives against a specific protein kinase (e.g., VEGFR-2, PAK1, PLK4).[6]
Materials:
Synthesized indazole derivatives dissolved in DMSO
Recombinant human kinase (e.g., VEGFR-2, PAK1, PLK4)
ATP
Substrate peptide specific for the kinase
Kinase buffer
ADP-Glo™ Kinase Assay kit (Promega)
384-well plates
Plate reader capable of luminescence detection
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add the kinase buffer, the test compound, and the kinase enzyme.
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
Incubate the plate at room temperature for 1 hour.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration using a sigmoidal dose-response curve.[1][6]
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 3: Cell Migration (Scratch) Assay
This assay is used to evaluate the effect of indazole derivatives on cancer cell migration in vitro.[16]
Materials:
Cancer cell line (e.g., MDA-MB-231)
6-well plates
Culture medium
Phosphate-buffered saline (PBS)
Sterile 200 µL pipette tip
Microscope with a camera
Procedure:
Seed cells in a 6-well plate and culture until they form a confluent monolayer.
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
Gently wash the wells with PBS to remove detached cells.
Replace the medium with fresh culture medium containing the indazole compound at various concentrations. Include a vehicle control (e.g., DMSO).
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
Measure the width of the scratch at different points for each condition and time point.
Calculate the percentage of wound closure to determine the effect of the compound on cell migration.[16]
Protocol 4: Transwell Invasion Assay
This assay assesses the ability of indazole derivatives to inhibit cancer cell invasion through a basement membrane matrix.[16]
Materials:
Transwell inserts (8 µm pore size) with Matrigel-coated membranes
24-well plates
Cancer cell line
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
Cotton swabs
Methanol
Crystal violet stain
Procedure:
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium for at least 30 minutes at 37°C.
Add medium with chemoattractant to the lower chamber of the 24-well plate.
Harvest and resuspend cells in serum-free medium.
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert, along with the indazole compound at desired concentrations or a vehicle control.
Incubate the plate at 37°C in a CO2 incubator for a suitable period (e.g., 24-48 hours).
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
Count the number of stained, invaded cells in several microscopic fields.
Compare the number of invaded cells in the treated groups to the control group to determine the inhibitory effect of the compound on cell invasion.[16]
Conclusion
1H-Indazole-3-Carbaldehyde is a valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 3-position make it an attractive scaffold for generating compound libraries for high-throughput screening and lead optimization. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new indazole-based kinase inhibitors for various therapeutic applications.
Application Notes: Preparation of 1H-Indazole-3-carboxamides
Introduction The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have garnered significant interest from...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have garnered significant interest from researchers and drug development professionals due to their diverse therapeutic applications, including roles as potent kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[2][3][4] Notably, derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key target in oncology associated with tumor progression, migration, and invasion.[1][2][3][5] This document provides detailed protocols and synthetic strategies for the preparation of 1H-indazole-3-carboxamides.
Synthetic Strategies
The most prevalent and versatile method for synthesizing 1H-indazole-3-carboxamides is the coupling of 1H-indazole-3-carboxylic acid with a desired primary or secondary amine. This approach allows for the late-stage diversification of the amide substituent, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies. Alternative one-pot methods starting from readily available materials have also been developed for increased efficiency.
Route 1: Amide Coupling of 1H-Indazole-3-carboxylic Acid
This is the most common strategy, involving the activation of the carboxylic acid group of 1H-indazole-3-carboxylic acid to facilitate nucleophilic attack by an amine. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered or poorly nucleophilic amines.[6]
Route 2: One-Pot Synthesis from o-Aminophenylacetic Acid Derivatives
An efficient alternative involves the direct conversion of o-aminophenylacetic acid amides or esters into the corresponding 1H-indazole-3-carboxamides or esters.[7] This method proceeds via an in-situ diazotization followed by cyclization, offering a streamlined process with mild reaction conditions and often high yields.[7]
Data Presentation
Quantitative data from representative synthetic procedures are summarized below for comparative analysis.
Table 1: Comparison of Common Amide Coupling Reagents
Coupling Reagent System
Base
Solvent
Temperature
Typical Reaction Time
Key Advantages
EDC / HOBt
TEA or DIPEA
DMF
Room Temp.
4 - 24 hours
Cost-effective, widely used for reactive amines.[8][9]
HATU
DIPEA
DMF
Room Temp.
2 - 6 hours
Highly efficient, suitable for difficult or sterically hindered couplings.[6]
Application Notes and Protocols: 1H-Indazole-3-Carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1H-Indazole-3-Carbaldehyde as a versatile starting material for the synthesis of nove...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Indazole-3-Carbaldehyde as a versatile starting material for the synthesis of novel agrochemicals. The indazole scaffold is a privileged structure in medicinal chemistry and is increasingly being explored for its potential in agriculture due to its diverse biological activities. This document outlines the synthesis of key intermediates, provides protocols for the preparation of potential herbicidal and fungicidal compounds, and discusses their putative modes of action.
Introduction to 1H-Indazole-3-Carbaldehyde in Agrochemicals
1H-Indazole-3-Carbaldehyde is a valuable building block for the synthesis of a variety of 3-substituted indazole derivatives. The indazole ring system is known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The aldehyde functionality at the 3-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the modulation of biological activity.
The general strategy for utilizing 1H-Indazole-3-Carbaldehyde in agrochemical synthesis involves its initial oxidation to the corresponding carboxylic acid. This key intermediate, 1H-indazole-3-carboxylic acid, can then be coupled with various amines to generate a library of 1H-indazole-3-carboxamides. The nature of the substituent on the amide nitrogen is crucial for determining the specific agrochemical activity.
Synthetic Pathways and Key Intermediates
The primary synthetic route from 1H-Indazole-3-Carbaldehyde to potential agrochemicals involves a two-step process: oxidation to the carboxylic acid, followed by amide coupling.
Caption: General synthetic route from 1H-Indazole-3-Carbaldehyde to potential agrochemicals.
Application in Herbicide Synthesis
Derivatives of 1H-indazole have shown promise as herbicides, particularly as synthetic auxins. These compounds can mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. The synthesis of N-aryl-1H-indazole-3-carboxamides is a key strategy in the development of such herbicides.
The following table summarizes the herbicidal activity of representative 6-indazolyl-2-picolinic acid derivatives against the model plant Arabidopsis thaliana. While not directly synthesized from 1H-indazole-3-carbaldehyde, this data illustrates the herbicidal potential of the indazole scaffold.
This protocol describes a general method for the synthesis of N-aryl-1H-indazole-3-carboxamides, which are potential herbicides.
Step 1: Oxidation of 1H-Indazole-3-Carbaldehyde to 1H-Indazole-3-Carboxylic Acid
A detailed protocol for this step can be adapted from standard organic chemistry procedures.
Step 2: Amide Coupling to form N-(4-chlorophenyl)-1H-indazole-3-carboxamide
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Add 4-chloroaniline (1.1 eq.) and triethylamine (TEA) (3.0 eq.) to the reaction mixture.
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the desired N-(4-chlorophenyl)-1H-indazole-3-carboxamide.[2]
Indazole-based herbicides can act as mimics of the plant hormone auxin, leading to phytotoxicity. They are thought to bind to auxin receptors, such as TIR1 (Transport Inhibitor Response 1), initiating a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. This leads to the uncontrolled expression of auxin-responsive genes, causing abnormal plant growth and development.
Caption: Proposed mode of action for indazole-based herbicides as synthetic auxin mimics.
Application in Fungicide Synthesis
The indazole scaffold has also been investigated for its antifungal properties.[3] The synthesis of 1H-indazole-3-carboxamides with appropriate N-substituents can lead to compounds with potent activity against a range of plant pathogenic fungi.
While specific data for agrochemically relevant fungi is limited for derivatives of 1H-Indazole-3-Carbaldehyde, related carboxamide fungicides show significant efficacy. The following table provides representative data for carboxamide fungicides against common plant pathogens to illustrate the potential of this chemical class.
Compound Class
Target Fungus
EC₅₀ (µg/mL)
Reference
Pyrazole Carboxamides
Rhizoctonia solani
0.37 - 5.0
Triazole Carboxamides
Sclerotinia sclerotiorum
1.08
Triazole Carboxamides
Botrytis cinerea
8.75
This protocol outlines the synthesis of a generic N-alkyl-1H-indazole-3-carboxamide, which could be screened for fungicidal activity.
Step 1: Oxidation of 1H-Indazole-3-Carbaldehyde to 1H-Indazole-3-Carboxylic Acid
(Refer to the protocol in the herbicide section)
Step 2: Amide Coupling to form N-benzyl-1H-indazole-3-carboxamide
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
Stir the mixture at room temperature for 15 minutes.
Add benzylamine (1.1 eq.) and TEA (3.0 eq.) to the reaction mixture.
Stir at room temperature for 4-6 hours.
Work-up and purify the product as described in the herbicide synthesis protocol to obtain N-benzyl-1H-indazole-3-carboxamide.[2]
Many carboxamide fungicides act by inhibiting key enzymes in the fungal respiratory chain, such as succinate dehydrogenase (SDH). This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death. While the specific target for indazole-based fungicides is an active area of research, enzyme inhibition is a plausible mechanism of action.
Caption: Putative mode of action for indazole-based fungicides via inhibition of succinate dehydrogenase.
Conclusion
1H-Indazole-3-Carbaldehyde is a promising and versatile starting material for the synthesis of novel agrochemicals. Its conversion to 1H-indazole-3-carboxamides allows for the exploration of a wide chemical space and the development of compounds with potential herbicidal and fungicidal activities. Further research into the structure-activity relationships of N-substituted 1H-indazole-3-carboxamides will be crucial for optimizing their efficacy and selectivity for agricultural applications. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new indazole-based agrochemical candidates.
Application Notes: 1H-Indazole-3-Carbaldehyde in Fluorescent Probe Development
Introduction 1H-Indazole-3-carbaldehyde is a versatile heterocyclic building block increasingly utilized in the design and synthesis of novel fluorescent probes. Its unique indazole scaffold, a bioisostere of the natural...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1H-Indazole-3-carbaldehyde is a versatile heterocyclic building block increasingly utilized in the design and synthesis of novel fluorescent probes. Its unique indazole scaffold, a bioisostere of the natural indole nucleus, provides a platform for developing probes with desirable photophysical properties. The aldehyde functional group serves as a key reaction site, allowing for straightforward synthetic modifications to introduce various recognition moieties and signaling units. Probes derived from this scaffold are being explored for applications in biological imaging, ion sensing, and materials science.[1][2][3]
Key Advantages of the 1H-Indazole-3-Carbaldehyde Scaffold:
Synthetic Accessibility: The precursor, 1H-Indazole-3-carbaldehyde, can be efficiently synthesized from readily available indoles through optimized nitrosation procedures, making it a cost-effective starting material.[2][4]
Tunable Photophysical Properties: The indazole ring system allows for the development of probes with emissions spanning the visible spectrum. Its electronic properties can be modulated through substitution on the benzene ring or derivatization at the aldehyde position.
Versatile Derivatization: The carbaldehyde group is highly reactive and serves as a handle for introducing a wide array of functionalities. A common and effective strategy is the formation of Schiff bases through condensation with various amines. This reaction creates a direct linkage between the indazole fluorophore and a specific analyte-binding site.[5][6]
Biological Compatibility: The indazole motif is prevalent in many bioactive compounds, particularly as kinase inhibitors in medicinal chemistry.[7] This inherent biological relevance suggests that probes based on this scaffold can have favorable properties for cellular applications, such as membrane permeability and low cytotoxicity.
Applications in Fluorescent Probe Design
The primary application of 1H-Indazole-3-carbaldehyde is as a precursor for constructing more complex fluorescent molecules. Common strategies involve:
Schiff Base Probes for Ion Detection: Condensation of 1H-Indazole-3-carbaldehyde with various amino-functionalized ligands (e.g., aminophenols, hydrazines, diamines) yields Schiff base probes. These probes often exhibit a "turn-on" fluorescence response upon chelation with specific metal ions such as Al³⁺, Zn²⁺, or Cu²⁺.[6][8] The sensing mechanism typically involves Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts C=N isomerization and inhibits photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.[6]
Probes for Reactive Species: The scaffold can be incorporated into probes designed to detect biologically relevant reactive species. For example, an indazole-fused rhodamine dye has been developed into a highly sensitive probe for mercury ions (Hg²⁺) that operates via a selective Hg²⁺-promoted spirolactam ring-opening mechanism.[1] This design strategy provides excellent selectivity and a clear "off-on" fluorescent signal.
Aggregation-Induced Emission (AIE) Materials: By incorporating AIE-active moieties like triphenylamine, the indazole scaffold can be used to create materials that are non-emissive in solution but become highly fluorescent in an aggregated state or solid phase.[8] This property is valuable for developing sensors for various stimuli and for applications in materials science.
Quantitative Data Summary
The following tables summarize the photophysical and sensing properties of representative fluorescent probes derived from indazole and related aldehyde precursors.
Table 1: Photophysical Properties of Indazole-Based Probes
Preparation of Working Solutions: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen solvent system (e.g., DMSO/H₂O).
Fluorescence Titration:
Place 2 mL of the probe working solution into a quartz cuvette.
Record the initial fluorescence emission spectrum.
Incrementally add small aliquots of the target metal ion stock solution (e.g., 0-2 equivalents).
After each addition, mix thoroughly and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
Selectivity Test:
To separate cuvettes containing the probe solution, add a significant excess (e.g., 10 equivalents) of various interfering metal ions.
Record the fluorescence spectra.
To a solution containing the probe and the target ion, add potential interfering ions to check for competitive binding.
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and calculate the limit of detection (LOD).
Protocol 3: Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with an indazole-based fluorescent probe.[9]
Materials:
Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes.
Fluorescent probe stock solution (1 mM in DMSO).
Cell culture medium (e.g., DMEM).
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
Fluorescence microscope with appropriate filters.
Procedure:
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
Cell Staining:
Remove the existing culture medium from the cells.
Wash the cells once with pre-warmed PBS.
Add the probe working solution to the cells and incubate for 20-60 minutes at 37°C in a 5% CO₂ incubator.
Washing:
Remove the staining solution.
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
Imaging:
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
Place the dish on the stage of the fluorescence microscope.
Excite the probe using the appropriate wavelength and collect the emission signal.
Acquire images using the lowest possible excitation intensity to minimize phototoxicity.
Visualizations: Workflows and Signaling Pathways
Caption: General Synthesis Workflow for Indazole-Based Probes.
Technical Support Center: 1H-Indazole-3-Carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1H-Indazole-3-Carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot commo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 1H-Indazole-3-Carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for synthesizing 1H-Indazole-3-Carbaldehyde?
A1: The most prevalent and optimized method is the nitrosation of an appropriate indole precursor using a nitrosating agent, such as sodium nitrite, in a slightly acidic aqueous environment.[1][2] This reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate. This intermediate then undergoes ring opening and subsequent ring closure to yield the desired 1H-indazole-3-carbaldehyde.[2][3][4]
Q2: I attempted a direct Vilsmeier-Haack formylation on my 1H-indazole starting material, but it was unsuccessful. Why did this method fail?
A2: This is a common point of confusion. Unlike indoles, which readily undergo Vilsmeier-Haack formylation at the C3 position, 1H-indazoles are generally unreactive under these conditions.[1][3][5] The electronic properties of the indazole ring system make direct electrophilic formylation at the C3 position ineffective. This necessitates the use of alternative synthetic strategies, such as the nitrosation of the corresponding indole, to achieve the desired product.[1][2][5]
Q3: What are the primary applications of 1H-Indazole-3-Carbaldehyde in research and development?
A3: 1H-Indazole-3-Carbaldehyde and its derivatives are highly valuable intermediates in medicinal chemistry.[3][6] They are particularly crucial for the synthesis of kinase inhibitors, which are a significant class of therapeutic agents, especially in oncology.[2][4] The aldehyde functional group serves as a versatile handle for further chemical transformations, allowing for its conversion into a wide array of other functional groups and the construction of more complex bioactive molecules.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1H-Indazole-3-Carbaldehyde via the nitrosation of indoles.
Problem 1: Low Yield of the Desired Product
Possible Cause
Suggested Solution
Formation of Dimer Byproducts
This is the most common cause of low yields, particularly with electron-rich indoles.[4] The nucleophilic starting indole can attack a reactive intermediate (the oxime), leading to deep red or brown-colored dimers.[1][2][4] To minimize this, employ a "reverse addition" protocol.[1][3][5] This involves the slow, dropwise addition of the indole solution to the pre-formed and well-stirred nitrosating mixture (sodium nitrite in acid). This technique maintains a low concentration of the nucleophilic indole, significantly suppressing the dimerization side reaction.[5]
Incomplete Reaction
Electron-deficient indoles (e.g., nitro-indoles) are less reactive and may require more forcing conditions to achieve full conversion.[2][4][5] If TLC or LC-MS analysis shows significant unreacted starting material, consider increasing the reaction temperature after the initial addition. Temperatures of 50°C or even 80°C may be necessary to drive the reaction to completion.[4][5]
Oxidation to Carboxylic Acid
A more polar byproduct, 1H-indazole-3-carboxylic acid, can form through the oxidation of the aldehyde product.[1] This may occur due to prolonged reaction times or excessive heating. Work up the reaction promptly upon completion as determined by monitoring. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Problem 2: The Reaction Mixture Turns Deep Red/Brown and is Difficult to Purify
Possible Cause
Suggested Solution
Significant Dimer Formation
The deep red or brown coloration is characteristic of the dimeric byproducts formed from the side reaction of the indole starting material.[1][4]
Prevention
The most effective preventative measure is the strict implementation of the "reverse addition" technique as described above.[5] Ensure efficient and vigorous stirring throughout the addition to prevent localized high concentrations of the indole.
Purification
If these colored impurities have formed, purification will require careful column chromatography on silica gel.[1][3] Use a suitable eluent system, such as petroleum ether/ethyl acetate, and monitor the fractions carefully by TLC to separate the desired product from the colored, often closely-eluting, impurities.
Data Presentation: Yields of Substituted 1H-Indazole-3-Carbaldehydes
The following table summarizes representative isolated yields for the synthesis of various substituted 1H-indazole-3-carbaldehydes via the nitrosation of indoles, highlighting how yields are affected by the electronic nature of the substituent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equiv.) in deionized water. Slowly add 2N aqueous HCl (7 equiv.) to the stirred solution at 0°C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes. Add DMF to this mixture as required to ensure solubility in the subsequent steps.[3][7]
Preparation of the Indole Solution: In a separate flask, dissolve the indole (1 equiv.) in DMF.
Reverse Addition: Using a syringe pump for controlled delivery, add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of 1-2 hours.[3]
Reaction:
For electron-rich or neutral indoles , after the addition is complete, allow the reaction to stir at room temperature for 3-12 hours.[3]
For electron-deficient indoles (e.g., nitroindoles), after the addition, heat the reaction mixture to 50-80°C and stir for 6 hours or until completion.[3][4][7]
Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the mixture three times with ethyl acetate.[3]
Washing: Combine the organic layers and wash them three times with water, then with brine.[3]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2][3]
Purification: Purify the crude product by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate eluent system, to afford the pure 1H-indazole-3-carbaldehyde.[1][3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Reaction Pathway: Nitrosation of Indole
Caption: Reaction pathway for 1H-Indazole-3-Carbaldehyde synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the formation of dimer byproducts during the nitrosation of indoles. Troubleshooting Guide This...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the formation of dimer byproducts during the nitrosation of indoles.
Troubleshooting Guide
This guide addresses common issues encountered during indole nitrosation, with a focus on preventing the formation of unwanted dimer byproducts.
Issue
Potential Cause(s)
Troubleshooting Steps & Optimization
Low or No Yield of Desired 3-Nitrosoindole
1. Incorrect Acid Concentration: The pH is crucial for the formation of the active nitrosating species and for the stability of the product.[1] 2. Inefficient Nitrosating Agent Formation: Incomplete reaction between the nitrite salt and the acid.[1] 3. Product Decomposition: The 3-nitrosoindole product may be unstable under the reaction or workup conditions.[1]
1. Optimize pH: Start with mildly acidic conditions (e.g., pH 3-4) and perform small-scale optimizations. For some indole derivatives, the reaction rate is less sensitive to acidity.[1] For tryptophan derivatives, an optimal HCl concentration is reported to be 50-100 mM.[1] 2. Ensure Proper Mixing: Vigorously stir the reaction mixture during the in situ formation of nitrous acid. Use an appropriate stoichiometric ratio of nitrite salt to acid.[1] 3. Adjust Workup pH: The stability of N-nitrosoindoles is structure-specific and pH-dependent. Some are more stable at pH 8, while others are more stable at pH 2.[1][2] Test the stability of your product at different pH values during workup. Additionally, keep the product cold and minimize its time in solution.[1]
Formation of Unexpected Byproducts (e.g., Indazole-3-carboxaldehydes, Isonitroso derivatives)
1. Reaction Conditions Favoring Ring Opening: Certain acidic conditions can promote the formation of indazole-3-carboxaldehydes.[1][3] 2. Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like benzene can lead to different byproducts compared to aqueous media.[1][4]
1. Use Slightly Acidic Conditions and Reverse Addition: To favor the desired 3-nitrosoindole, carefully control the acidity. If indazole-3-carboxaldehyde is the desired product, slightly acidic conditions with reverse addition can provide high yields.[3] 2. Solvent Selection: Be mindful of the solvent used. For the synthesis of 3-nitrosoindoles, aqueous media are commonly employed. The use of benzene with NaNO₂-CH₃COOH has been reported to yield isonitroso and azo-bis-indole derivatives.[1][4]
Persistent Dimer Formation with Electron-Rich Indoles
High Nucleophilicity of the Indole Substrate: Electron-donating groups on the indole ring increase its nucleophilicity, making it more prone to react with the electrophilic intermediate.[5]
Use Dilute Reaction Mixture: In addition to slow, reverse addition at low temperatures, consider using a more dilute solution to decrease the probability of intermolecular reactions.[5]
Intensely Colored Reaction Mixture (Red or Deep Red)
Formation of Dimeric and Trimeric Byproducts: These colored compounds, such as indole red, are common byproducts of indole nitrosation.[1][5] They form from the reaction of the 3-nitrosoindole intermediate with unreacted starting material.[1]
Minimize Free Indole Concentration: Employ a slow, reverse addition of the indole solution to the nitrosating agent mixture.[1][3] This keeps the concentration of the nucleophilic indole low, favoring the desired reaction.[1] Maintain Low Temperature: Keep the reaction temperature at 0-5 °C to reduce the rate of these subsequent condensation reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in indole nitrosation?
A1: Dimer formation is a common side reaction that occurs when a molecule of the starting indole, acting as a nucleophile, attacks the reactive 3-nitrosoindole intermediate.[5] This is particularly prevalent with electron-rich indoles due to their higher nucleophilicity.[5] These dimeric byproducts are often intensely colored, appearing as red or deep red compounds.[1][5]
Q2: How can I detect the presence of dimers in my reaction?
A2: The formation of a deep red color in the reaction mixture is a strong indication of dimer formation.[5] The presence of these byproducts can be confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots. Further characterization can be achieved with spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Q3: What is "reverse addition" and why is it recommended?
A3: Reverse addition refers to the slow, dropwise addition of the indole solution to the solution containing the nitrosating agent (in situ generated nitrous acid).[1][3] This technique is crucial for minimizing dimer formation because it maintains a low concentration of the free indole in the reaction mixture at all times.[1][3] By keeping the indole concentration low, the probability of it acting as a nucleophile and attacking the 3-nitrosoindole intermediate is significantly reduced.
Q4: What is the optimal acid concentration for my specific indole derivative?
A4: The optimal acid concentration can vary depending on the substituents on the indole ring.[1] A general starting point for many nitrosation reactions is a pH range of 3-4.[1] However, for some indoles, the reaction rate has been found to be relatively insensitive to the acidity of the medium.[1][6] It is highly recommended to perform small-scale optimization experiments, starting with mildly acidic conditions (e.g., 0.1 M HCl) and adjusting the concentration based on your results.[1]
Q5: My 3-nitrosoindole product seems to be unstable during workup. What can I do?
A5: The stability of 3-nitrosoindoles is highly dependent on both the pH and the specific structure of the indole.[1][2] Some derivatives are more stable in slightly basic conditions (pH 8), while others are more stable in acidic conditions (pH 2).[1][2] It is advisable to test the stability of your product at different pH values during the aqueous workup. Additionally, keeping the product cold and minimizing the duration of the workup can help prevent decomposition.[1]
Q6: Are there alternative synthetic routes to avoid dimerization?
A6: Yes, if dimer formation remains a persistent issue, alternative synthetic strategies can be explored. For instance, if the goal is to synthesize indazoles, methods starting from precursors like 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones can circumvent the intermediates prone to dimerization.[5]
Experimental Protocols
General Protocol for Minimizing Dimer Formation in Indole Nitrosation
This protocol is a general guideline and may require optimization for specific indole substrates.
1. Preparation of the Indole Solution:
Dissolve the indole derivative (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, DMF) in a round-bottom flask equipped with a stir bar.[1][5]
2. Preparation of the Nitrosating Mixture:
In a separate flask, dissolve sodium nitrite (NaNO₂, 1 to 8 equivalents, optimization may be required) in water (or a mixture of water and DMF).[1][5]
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1][5]
Slowly add the acid (e.g., 1 M HCl, 2.7 equivalents if using 8 equivalents of NaNO₂) to the cooled nitrite solution to generate nitrous acid in situ.[1][5]
3. Nitrosation Reaction (Reverse Addition):
Using a syringe pump or a dropping funnel, add the pre-cooled indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of 15 minutes to 2 hours.[1][5] A longer addition time is generally better for minimizing dimer formation.
Maintain the reaction temperature at 0-5 °C throughout the addition.[1][5]
4. Reaction Monitoring:
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
5. Work-up and Purification:
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[5] Be cautious of gas evolution (CO₂).
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][5]
Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][5]
Filter off the drying agent and remove the solvent under reduced pressure.
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[1][5]
Visualizations
Caption: Reaction pathway for indole nitrosation and dimer formation.
Caption: Workflow for minimizing dimer byproduct in indole nitrosation.
Technical Support Center: Purification of 1H-Indazole-3-Carbaldehyde
Welcome to the technical support center for the purification of 1H-Indazole-3-Carbaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist res...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of 1H-Indazole-3-Carbaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity of this important compound through column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of 1H-Indazole-3-Carbaldehyde?
A1: The most common stationary phase for the purification of 1H-Indazole-3-Carbaldehyde and its derivatives is silica gel (230-400 mesh).[1] A frequently used mobile phase is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent such as ethyl acetate (EtOAc).[1][2][3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column.[1]
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for 1H-Indazole-3-Carbaldehyde.[1] This Rf value typically ensures good separation from impurities on the column. You can start with a solvent system reported in the literature for similar compounds, such as petroleum ether/ethyl acetate (8:2 v/v), and adjust the polarity to achieve the desired Rf.[1][3]
Q3: What are some common impurities I might encounter during the purification of 1H-Indazole-3-Carbaldehyde?
A3: Common impurities can include unreacted starting materials (e.g., the corresponding indole), colored byproducts such as dimers, and more polar byproducts like the corresponding 1H-indazole-3-carboxylic acid, which can form due to oxidation.[4]
Q4: Should I use dry loading or wet loading for my sample?
A4: Dry loading is often recommended, especially if the crude product has limited solubility in the initial mobile phase.[1][5] To dry load, dissolve the crude 1H-Indazole-3-Carbaldehyde in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] This powder can then be carefully added to the top of the column.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
The compound is not moving down the column (Rf is too low).
The mobile phase is not polar enough.
Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[6]
The compound is coming off the column too quickly (Rf is too high), resulting in poor separation.
The mobile phase is too polar.
Decrease the proportion of the polar solvent in your mobile phase.[6]
The collected fractions are still impure.
- Poor separation due to an inappropriate solvent system.- Column was overloaded with crude material.- Cracks or channels in the silica gel bed.
- Re-optimize the solvent system using TLC to achieve better separation between the product and impurities.- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any air bubbles to prevent channeling.[7]
A colored band (often red or brown) is stuck at the top of the column.
Formation of insoluble dimeric or polymeric byproducts.
These impurities are often highly polar or insoluble and may not elute. If the desired product has a significantly higher Rf, it may be possible to elute it away from these impurities. To minimize their formation in the synthesis, a slow, reverse addition of the starting indole to the nitrosating mixture is recommended.[4]
The product is eluting with a trailing (tailing) peak.
- Secondary interactions between the analyte and the silica gel.- The compound may be slowly degrading on the silica.
- Consider adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic, to suppress these interactions. However, be mindful of the stability of your compound.- Test the stability of your compound on a silica TLC plate before running the column.[6] If it is unstable, consider alternative purification methods or using a deactivated silica gel.[6]
No compound is being eluted from the column.
- The compound may have decomposed on the silica gel.- The compound is too polar and is irreversibly adsorbed to the silica.
- Check the stability of your compound on silica gel using TLC.[6]- If the compound is very polar, you may need to use a more polar mobile phase system, such as dichloromethane/methanol.
Quantitative Data
The following table summarizes typical TLC data for 1H-Indazole-3-Carbaldehyde and its derivatives, which can be used as a starting point for developing a column chromatography purification method.
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).
Experimental Protocols
Detailed Methodology for Purification of 1H-Indazole-3-Carbaldehyde by Flash Column Chromatography
Method Development with TLC:
Dissolve a small amount of the crude 1H-Indazole-3-Carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a silica gel TLC plate (Silica Gel 60 F254).
Develop the plate in a chamber with a mixture of petroleum ether and ethyl acetate (start with an 8:2 ratio).
Visualize the spots under UV light (254 nm).
Adjust the solvent ratio to achieve an Rf of approximately 0.2-0.3 for the target compound.[1]
Sample Preparation (Dry Loading):
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
Add silica gel (approximately 2-3 times the weight of the crude material).
Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained.[1]
Column Packing:
Select a column of appropriate size for the amount of crude material.
Pack the column with silica gel (230-400 mesh) using the initial, less polar mobile phase determined by TLC. Ensure the packing is uniform and free of air bubbles.[7]
Column Loading and Elution:
Carefully add the dry-loaded sample to the top of the packed column.
Begin elution with the initial mobile phase.
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Fraction Collection and Analysis:
Collect fractions of a suitable volume.
Monitor the elution of the compound by TLC analysis of the collected fractions.
Pool the fractions containing the pure 1H-Indazole-3-Carbaldehyde.
Solvent Removal:
Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the purification of 1H-Indazole-3-Carbaldehyde.
Caption: Troubleshooting logic for poor separation during column chromatography.
Technical Support Center: Direct Formylation of Indazoles
Welcome to the technical support center for the direct formylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionab...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the direct formylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for this important synthetic transformation.
This section provides answers to common questions and issues encountered during the direct formylation of indazoles.
Q1: Why is my direct formylation of indazole resulting in low to no yield with classical methods?
A1: The direct formylation of the indazole ring is often challenging due to its inherent electronic properties, making it less reactive than other electron-rich heterocycles like indoles. Classical formylation methods such as the Vilsmeier-Haack and Duff reactions are frequently ineffective for indazole substrates, often yielding only trace amounts of the desired product or failing completely.[1][2][3] The Vilsmeier-Haack reaction, for instance, has been reported to be ineffective on many unsubstituted or simply substituted indazoles.[2][3] To overcome this, modern, more robust methods have been developed. A notable example is a microwave-assisted, Selectfluor-mediated approach that uses DMSO as the formylating agent, which has shown moderate to excellent yields for a variety of 2H-indazoles.[1][4]
Q2: How can I achieve high regioselectivity for formylation at the C3 position?
A2: Achieving high regioselectivity is a primary challenge. For 2H-indazoles, the C3 position is the typical target for electrophilic substitution. The choice of methodology is critical for controlling the reaction's outcome.
Modern Methods: A recently developed method using Selectfluor as an oxidant and DMSO as both solvent and formylating agent under microwave irradiation provides excellent regioselectivity for the C3-position of 2H-indazoles.[1][4] This protocol has been successfully applied to a range of 2H-indazoles bearing both electron-donating and electron-withdrawing groups.[1]
Classical Methods (with limitations): While often inefficient, the Vilsmeier-Haack reaction, when it does proceed, can also direct formylation to the C3 position. For example, it has been successfully performed on 5-nitro-1H-indazole to yield the 3-formyl derivative in high yield.[5]
For unsubstituted 1H-indazoles, the reaction is complicated by the presence of the NH proton, which can lead to a mixture of N-substituted and C-substituted products. Protecting the nitrogen atom before formylation is a common strategy to improve selectivity.
Q3: My Vilsmeier-Haack and Duff reactions failed for my 2H-indazole. What alternative protocol should I try?
A3: This is a well-documented issue.[1][2] When classical methods fail, switching to a more potent and specialized protocol is recommended. The microwave-assisted, Selectfluor-mediated C3-formylation has proven effective where both Vilsmeier-Haack and Duff reactions yielded no product.[1] This method leverages microwave energy to accelerate the reaction and Selectfluor to mediate the oxidation, providing a reliable route to 3-formyl 2H-indazoles.[1][4] Another alternative for preparing 1H-indazole-3-carboxaldehydes involves the nitrosation of corresponding indoles.[2][3]
Q4: What are the common side reactions, and how can they be minimized?
A4: Side reactions can significantly lower the yield and complicate purification.
N-Formylation: For 1H-indazoles (with an unprotected nitrogen), N-formylation can compete with the desired C-formylation. Protecting the indazole nitrogen with a suitable group before the reaction can prevent this.
Formation of Regioisomers: As discussed in Q2, poor regioselectivity can lead to a mixture of isomers. Optimizing the reaction conditions and choosing a highly regioselective method are key to minimizing this.[1]
Byproducts from Reagents: In methods using DMSO as the formylating source, byproducts from the decomposition of DMSO can occur. Careful workup and purification, typically by column chromatography, are necessary to isolate the desired product.[1]
Degradation: Some indazole derivatives may be sensitive to the harsh acidic conditions of classical methods like the Vilsmeier-Haack reaction, leading to decomposition. Using milder, modern methods can prevent substrate degradation.
Q5: How can I reliably confirm the structure and regiochemistry of my formylated product?
A5: Unambiguous characterization is essential, especially when dealing with potential isomers.
NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural assignment.[6][7] The aldehyde proton typically appears as a singlet at a characteristic downfield shift (around 10.0 ppm) in the 1H NMR spectrum. The position of substitution on the indazole ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.[6]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.[1]
X-ray Crystallography: For definitive proof of structure and regiochemistry, single-crystal X-ray crystallography is the gold standard, whenever suitable crystals can be obtained.[4]
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize quantitative data for the efficient microwave-assisted C3-formylation of 2H-indazoles.
Table 1: Optimization of Reaction Conditions for C3-Formylation of 2-phenyl-2H-indazole
Entry
Oxidant (Equivalents)
Temperature (°C)
Time (h)
Method
Yield (%)
1
Selectfluor (2.5)
80
1
Conventional
20
2
Selectfluor (2.5)
100
1
Conventional
25
3
Selectfluor (2.5)
120
1
Conventional
30
4
Selectfluor (2.5)
125
1
Microwave
55
5
Selectfluor (1.0)
125
1
Microwave
30
6
Selectfluor (2.0)
125
1
Microwave
65
7
Selectfluor (3.0)
125
1
Microwave
80
8
K₂S₂O₈ (3.0)
125
1
Microwave
No Reaction
9
Oxone (3.0)
125
1
Microwave
No Reaction
10
PhI(OAc)₂ (3.0)
125
1
Microwave
No Reaction
Data adapted from Pitchai, M. et al., SynOpen 2024.[1]
Table 2: Substrate Scope for Optimized Selectfluor-Mediated C3-Formylation
Substrate (2-Substituent)
Product
Yield (%)
2-Phenyl
2-Phenyl-2H-indazole-3-carbaldehyde
80
2-(4-Fluorophenyl)
2-(4-Fluorophenyl)-2H-indazole-3-carbaldehyde
69
2-(4-Chlorophenyl)
2-(4-Chlorophenyl)-2H-indazole-3-carbaldehyde
65
2-(4-Bromophenyl)
2-(4-Bromophenyl)-2H-indazole-3-carbaldehyde
61
2-(p-Tolyl)
2-(p-Tolyl)-2H-indazole-3-carbaldehyde
75
2-(4-Methoxyphenyl)
2-(4-Methoxyphenyl)-2H-indazole-3-carbaldehyde
78
2-Ethyl
2-Ethyl-2H-indazole-3-carbaldehyde
55
2-Cyclohexyl
2-Cyclohexyl-2H-indazole-3-carbaldehyde
45
Yields are for isolated products. Data sourced from Pitchai, M. et al., SynOpen 2024.[1][4]
Experimental Protocols
Protocol 1: Microwave-Assisted C3-Formylation of 2H-Indazoles using Selectfluor
This protocol is based on a highly efficient and regioselective method.[1]
Materials:
Substituted 2H-indazole (0.2 mmol)
Selectfluor (0.6 mmol, 3.0 equivalents)
Anhydrous DMSO (2 mL)
10-mL microwave vial with a stir bar
Procedure:
To a 10-mL microwave vial, add the 2H-indazole (0.2 mmol) and a magnetic stir bar.
Add anhydrous DMSO (2 mL).
Add Selectfluor (0.6 mmol) to the solution at room temperature.
Seal the vial and place it in a microwave synthesizer.
Irradiate the mixture at 125 °C for 1 hour.
After cooling, dilute the reaction mixture with water.
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to obtain the pure 3-formyl-2H-indazole.
Protocol 2: General Procedure for Vilsmeier-Haack Reaction
This is a general guideline for the classical Vilsmeier-Haack reaction. Note: This method has known limitations for many indazole substrates and may require significant optimization or prove ineffective.[1][2][3]
Materials:
Phosphorus oxychloride (POCl₃)
Anhydrous N,N-Dimethylformamide (DMF)
Substituted Indazole
Procedure:
Cool anhydrous DMF in a flask to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Slowly add phosphorus oxychloride (POCl₃, typically 1.1 - 3 equivalents) dropwise, maintaining the temperature at 0 °C. This forms the Vilsmeier reagent.
Stir the mixture at 0 °C for 30-60 minutes.
Add a solution of the indazole substrate in DMF dropwise to the Vilsmeier reagent at 0 °C.
Allow the reaction to warm to room temperature or heat as required (e.g., 60-100 °C) and stir for several hours, monitoring by TLC.
Upon completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the solution by adding a base (e.g., aqueous sodium hydroxide or sodium acetate) until the pH is basic.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate.
Purify the crude product via column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield indazole formylation.
Caption: Logical guide for selecting a direct formylation method.
Caption: Simplified proposed radical pathway for formylation.
Technical Support Center: Synthesis of 1H-Indazole-3-Carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 1H-Indazole-3-Ca...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 1H-Indazole-3-Carbaldehyde synthesis. Our aim is to offer practical solutions to common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1H-Indazole-3-Carbaldehyde?
A1: The most prevalent and optimized method for synthesizing 1H-Indazole-3-Carbaldehyde and its derivatives is the nitrosation of the corresponding indole in a mildly acidic aqueous environment. This reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate, which then undergoes ring opening and subsequent ring closure to yield the desired indazole-3-carbaldehyde.[1]
Q2: I am observing a deep red or brown coloration in my reaction mixture that is difficult to purify. What is the cause?
A2: The formation of deep red or brown colored impurities is a well-documented side reaction, particularly when using electron-rich indoles. These colored by-products are typically dimers formed from the nucleophilic addition of the starting indole material to a reaction intermediate. To minimize this, a slow, "reverse addition" of the indole to the nitrosating mixture is highly recommended.[1][2]
Q3: My yield of the desired product is low, and I am isolating a significant amount of a more polar compound. What could this be?
A3: A common and more polar by-product is the corresponding 1H-Indazole-3-Carboxylic Acid. Its formation is often attributed to a dediazoniation process in acidic conditions, followed by oxidation.[1] Careful control of reaction temperature and prompt work-up upon reaction completion can help to minimize the formation of this by-product.[1]
Q4: Can the Vilsmeier-Haack reaction be used to directly formylate 1H-Indazole at the C3 position?
A4: Direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally reported to be ineffective.[1] This necessitates the use of alternative synthetic strategies, with the nitrosation of the corresponding indole being the most successful and widely adopted approach.
Troubleshooting Guide: Side Reactions in the Nitrosation of Indole
This guide addresses specific issues that may arise during the synthesis of 1H-Indazole-3-Carbaldehyde via the nitrosation of indole.
Problem 1: Low Yield and Presence of Deep Red/Brown Insoluble Material
Possible Cause: Formation of dimeric by-products. This is especially prevalent with electron-rich indoles where the starting material can act as a nucleophile and react with intermediates of the desired reaction pathway.[1][2]
Suggested Solutions:
Implement "Reverse Addition": The most effective way to suppress dimer formation is to maintain a low concentration of the nucleophilic indole throughout the reaction. This is achieved by slowly adding the indole solution to the pre-formed nitrosating mixture (sodium nitrite in acid).[1][2]
Control Temperature: Performing the addition of the indole at a low temperature (e.g., 0 °C) can significantly reduce the rate of dimer formation.[1]
Ensure Efficient Stirring: Vigorous stirring helps to prevent localized high concentrations of the indole, further minimizing the dimerization side reaction.
Problem 2: Isolation of 1H-Indazole-3-Carboxylic Acid as a Major By-product
Possible Cause: Oxidation of the aldehyde product or an intermediate. This can be exacerbated by prolonged reaction times or elevated temperatures in the presence of the acidic and oxidative reaction medium.[1]
Suggested Solutions:
Prompt Work-up: Once the reaction is deemed complete by monitoring (e.g., TLC or LC-MS), the reaction should be worked up without delay to minimize the exposure of the product to oxidative conditions.[1]
Temperature Control: Avoid unnecessarily high reaction temperatures. While heating may be required for less reactive, electron-deficient indoles, it should be carefully controlled and monitored.
Inert Atmosphere: While not always reported as necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.[1]
Problem 3: Incomplete or Sluggish Reaction
Possible Cause: Low reactivity of the starting indole. Electron-deficient indoles (e.g., nitro-substituted indoles) are inherently less reactive in this transformation and may require more forcing conditions for full conversion.[3]
Suggested Solutions:
Increase Temperature: After the initial slow addition of the indole at a low temperature, the reaction mixture may need to be heated (e.g., to 50°C or 80°C) to drive the reaction to completion.[1][3]
Reaction Monitoring: It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the elevated temperature and to ensure full consumption of the starting material.[3]
Stoichiometry of Reagents: Ensure the correct stoichiometry of sodium nitrite and acid is used to generate a sufficient amount of the active nitrosating species.
Data Presentation: Impact of Reaction Conditions on Product Yield
The following table summarizes the effect of different reaction conditions on the yield of 1H-Indazole-3-Carbaldehyde derivatives from the nitrosation of various substituted indoles. This data is compiled from a systematic study to provide a comparative overview.
Optimized General Protocol for the Nitrosation of Indole
This protocol is adapted from an optimized procedure for the synthesis of 1H-Indazole-3-Carbaldehyde derivatives.[1]
1. Preparation of the Nitrosating Mixture:
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and N,N-Dimethylformamide (DMF).
Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 equivalents) to the solution while maintaining the temperature at 0°C.
Stir the resulting mixture under an argon atmosphere for 10 minutes.
2. Reaction with Indole:
In a separate flask, prepare a solution of the indole (1 equivalent) in DMF.
Using a syringe pump, add the indole solution to the vigorously stirred, pre-cooled nitrosating mixture at 0°C over a period of 2 hours.
3. Reaction Progression and Work-up:
After the addition is complete, allow the reaction to stir at room temperature. For electron-deficient indoles, heating may be necessary (e.g., 50-80°C). Monitor the reaction progress by TLC.
Once the reaction is complete, extract the mixture with ethyl acetate.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-Indazole-3-Carbaldehyde.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Indole Nitrosation
Caption: Troubleshooting decision tree for low yield in the synthesis of 1H-Indazole-3-Carbaldehyde.
Experimental Workflow for the Synthesis of 1H-Indazole-3-Carbaldehyde
Caption: Experimental workflow for the synthesis of 1H-Indazole-3-Carbaldehyde via indole nitrosation.
preventing oxidation to 1H-indazole-3-carboxylic acid
Topic: Preventing and Troubleshooting the Oxidation of 1H-Indazole-3-Carbaldehyde to 1H-Indazole-3-Carboxylic Acid This technical support guide is designed for researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Preventing and Troubleshooting the Oxidation of 1H-Indazole-3-Carbaldehyde to 1H-Indazole-3-Carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to address the common issue of the unwanted oxidation of 1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: I've detected 1H-indazole-3-carboxylic acid as an impurity in my starting material. What is the likely cause?
A1: Aldehydes, including 1H-indazole-3-carbaldehyde, are susceptible to autoxidation, especially when exposed to atmospheric oxygen.[1] If the material has been stored for a prolonged period or under improper conditions (e.g., not under an inert atmosphere), gradual oxidation to the corresponding carboxylic acid can occur.[2] It is crucial to assess the purity of the aldehyde before use.
Q2: My reaction is clean at the start, but I'm seeing the carboxylic acid by-product form during the process. Why is this happening?
A2: This suggests that the oxidation is occurring under your specific reaction conditions. Potential causes include:
Presence of Oxidants: Your reaction mixture may contain unintentional oxidizing agents. Even dissolved oxygen in solvents can be sufficient to cause oxidation, particularly at elevated temperatures.
Reaction Conditions: Certain reagents or prolonged heating can promote the oxidation of the aldehyde group.
Instability of the Substrate: The indazole moiety itself can influence the reactivity of the aldehyde, and the overall molecule may be sensitive to the specific chemical environment of your reaction.
Q3: How can I store 1H-indazole-3-carbaldehyde to minimize oxidation?
A3: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[2] Refrigeration at 2-8°C is highly recommended to slow down potential degradation pathways.[2][3]
Q4: Are there any chemical additives that can prevent oxidation during storage?
A4: While specific studies on 1H-indazole-3-carbaldehyde are not prevalent, general strategies for stabilizing aldehydes include the addition of small amounts of stabilizers. For some aliphatic aldehydes, compounds like triethanolamine or certain phenols have been used to inhibit autoxidation and polymerization.[4][5] However, the compatibility and efficacy of such additives must be tested for your specific compound and downstream application to avoid unwanted side reactions.
Q5: When should I consider using a protecting group strategy?
A5: A protecting group strategy is advisable when the aldehyde functional group is incompatible with the required reaction conditions for modifying another part of the molecule.[6][7] For instance, if you are performing a reaction that involves strong nucleophiles, bases, or oxidizing/reducing agents that would otherwise react with the aldehyde, protecting it as an acetal is a robust solution.[6][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving the oxidation issue.
dot
Caption: Troubleshooting workflow for addressing unwanted oxidation.
Preventative Measures and Experimental Protocols
Data Summary: Recommended Storage and Handling
Parameter
Recommended Condition
Rationale
Citations
Temperature
2–8°C (Refrigerated)
Minimizes degradation and preserves long-term stability.
Confirms the integrity of the starting material and avoids introducing impurities into the reaction.
Protocol 1: Purification of 1H-Indazole-3-Carbaldehyde by Column Chromatography
This protocol is intended to remove the more polar 1H-indazole-3-carboxylic acid impurity.
Slurry Preparation: Dissolve the crude 1H-indazole-3-carbaldehyde in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
Column Packing: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity is recommended.
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the starting solvent mixture.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate, which reacts with the aldehyde). The aldehyde product is less polar and will elute before the carboxylic acid.
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified 1H-indazole-3-carbaldehyde. Confirm purity by NMR or HPLC analysis.
Protocol 2: General Procedure for Running Reactions Under an Inert Atmosphere
Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
Reagent Addition: Add the purified 1H-indazole-3-carbaldehyde and any other solid reagents to the reaction flask under a positive pressure of inert gas.
Solvent Addition: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique. Add the degassed solvent to the reaction flask via cannula or syringe.
Reaction Setup: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere for the work-up procedure.
Protocol 3: Protection of the Aldehyde as a Diethyl Acetal
This protocol provides a method to protect the aldehyde, rendering it stable to many reaction conditions. Deprotection is typically achieved with mild aqueous acid.
dot
Caption: General workflow for an aldehyde protecting group strategy.
Setup: To a solution of 1H-indazole-3-carbaldehyde (1.0 equiv.) in anhydrous ethanol (approx. 0.2 M), add triethyl orthoformate (1.5 equiv.).
Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 equiv.).
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Quenching: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral or slightly basic.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude acetal by column chromatography on silica gel if necessary. The protected compound can now be used in subsequent reactions.
Technical Support Center: Reverse Addition Protocol for Indole Nitrosation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reverse addition protocol for ind...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reverse addition protocol for indole nitrosation. This method is crucial for synthesizing various valuable compounds, including 1H-indazole-3-carboxaldehydes, which are important intermediates in medicinal chemistry.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of N-Nitrosoindole
Incorrect Acid Concentration: The pH of the reaction is critical. While a pH of 3-4 is a general optimum for many nitrosations, the ideal acidity can be substrate-dependent.[2] Very low pH can protonate the amine, reducing its nucleophilicity, while higher pH reduces the concentration of the active nitrosating species.[2]
Start with mildly acidic conditions (e.g., 0.1 M HCl) and perform small-scale optimization experiments to find the optimal pH for your specific indole.[2] For some indoles, the reaction rate is surprisingly insensitive to acidity.[2]
Inefficient Nitrosating Agent Formation: The active nitrosating agent, nitrous acid (HNO₂), is formed in situ from a nitrite salt and an acid. Inadequate mixing can lead to poor formation of HNO₂.[2]
Ensure vigorous and efficient stirring of the reaction mixture, especially during the addition of acid to the sodium nitrite solution.[2]
Decomposition of the Product: N-nitrosoindoles can be unstable, and their stability is often pH-dependent. Some derivatives are more stable at pH 8 than at pH 2, and vice versa.[2][3]
Adjust the pH during the work-up to enhance the stability of your specific product.[2]
Formation of Unexpected Byproducts (e.g., Red Insoluble Material)
High Local Concentration of Indole: The formation of colored byproducts, often dimers or trimers like indole red, is a common side reaction.[2][4] This occurs when the initial nitrosated indole reacts with unreacted starting material.[2]
The reverse addition protocol is specifically designed to minimize this. Add the indole solution to the nitrosating mixture very slowly using a syringe pump or a dropping funnel.[2][4] This maintains a low concentration of free indole.
Reaction Temperature Too High: Side reactions, including dimerization, are often accelerated at higher temperatures.
Maintain a low reaction temperature, typically 0 °C, throughout the addition of the indole and for the duration of the reaction.[4]
Strongly Acidic Conditions: Highly acidic environments can promote the formation of condensation products.
Use hydrochloric acid as the limiting reagent to maintain a neutral pH upon completion of the reaction, which can prevent the formation of diazonium salts.[5][6]
Persistent Dimer Formation with Electron-Rich Indoles
High Nucleophilicity of the Indole Substrate: Electron-rich indoles are more reactive and thus more prone to dimerization.[4]
In addition to slow addition and low temperature, consider using a more dilute reaction mixture to further decrease the probability of intermolecular reactions.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the "reverse addition" protocol recommended for indole nitrosation?
A1: The reverse addition protocol, where the indole solution is slowly added to the nitrosating mixture, is crucial for minimizing the formation of dimeric and trimeric byproducts.[2][4] This method maintains a low concentration of the indole starting material in the reaction flask, which favors the desired nitrosation reaction over side reactions where the electrophilic intermediate reacts with another indole molecule.[6]
Q2: What is the optimal pH for indole nitrosation?
A2: While a pH range of 3-4 is a good starting point for many nitrosation reactions, the optimal pH for indole nitrosation can vary.[2] Some studies have shown that the reaction rate can be relatively insensitive to the acidity of the medium for certain indole derivatives.[2] It is highly recommended to perform small-scale optimization experiments to determine the best conditions for your specific substrate.[2]
Q3: My N-nitrosoindole product seems to be decomposing during workup. What can I do?
A3: The stability of N-nitrosoindoles is highly dependent on the pH and the specific structure of the indole.[2][3] For instance, some nitrosated indole-3-derivatives are more stable at a pH of 8, while nitrosated 4-chloroindole is more stable at a pH of 2.[2][3] Consider adjusting the pH of your aqueous solution during the extraction process to improve the stability of your product.[2]
Q4: I am observing a lot of colored byproducts. What are they and how can I avoid them?
A4: Colored byproducts in indole nitrosation are often dimers or trimers, such as indole red.[2] These are typically formed from the reaction of the initial nitrosated indole with the unreacted starting material.[2] To minimize these, a slow addition of the indole to the reaction mixture containing the nitrosating agent is recommended.[2] This keeps the concentration of free indole low and favors the desired reaction pathway.[2]
Q5: Can I use other acids besides hydrochloric acid?
A5: Yes, other acids can be used, and the choice of acid can influence the reaction outcome.[2] However, hydrochloric acid is commonly used and has been shown to be effective. The key is to generate the active nitrosating species, nitrous acid, in situ.
Q6: Are there alternative synthetic routes to indazoles from indoles that avoid dimer formation?
A6: Yes, if dimer formation remains a persistent issue, several other strategies exist for the synthesis of indazoles. These include methods starting from different precursors such as 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, or through transition metal-catalyzed cyclizations.[4]
Experimental Protocols
General Protocol for Reverse Addition Nitrosation of Indoles
This protocol is a general guideline and may require optimization for specific indole substrates.
1. Preparation of the Nitrosating Mixture:
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[4]
Cool the solution to 0 °C in an ice bath.
Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.[4]
Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes at 0 °C.[1]
2. Indole Addition (Reverse Addition):
Dissolve the indole (1 equivalent) in a minimum amount of DMF.[4]
Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.[1][4] It is crucial to maintain the temperature at 0 °C during the addition.[4]
3. Reaction Progression:
After the addition is complete, continue to stir the reaction mixture at 0 °C.
The reaction time and temperature may vary depending on the specific indole substrate.[1]
Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[1]
4. Work-up and Purification:
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[4]
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.[1][4]
Combine the organic layers and wash with brine.[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
The crude product can then be purified by column chromatography on silica gel.[1][4]
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from indole, highlighting the impact on dimer formation.
Entry
Equivalents of NaNO₂
Equivalents of HCl
Temperature (°C)
Addition Time (h)
Reaction Time (h)
Yield of Indazole (%)
Yield of Dimer (%)
1
8
2.7
0
2
1
75
<5
2
4
2.7
0
2
1
60
15
3
8
5.4
0
2
1
70
10
4
8
2.7
25
2
1
45
30
5
8
2.7
0
0.5
1
55
25
This is a representative table compiled from general principles; actual results may vary.
Visualizations
Caption: Reaction mechanism for indole nitrosation to form 1H-indazole-3-carboxaldehydes.
Caption: Experimental workflow for the reverse addition protocol of indole nitrosation.
stability of nitrosating agents in 1H-Indazole-3-Carbaldehyde synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of nitrosating agents used in the synthesis of 1H-Indazole-3-Carbaldehyde and its derivati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of nitrosating agents used in the synthesis of 1H-Indazole-3-Carbaldehyde and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1H-indazole-3-carbaldehyde?
A1: The most prevalent method is the nitrosation of the corresponding indole precursor.[1] This reaction typically involves treating the indole with a nitrosating agent, such as sodium nitrite in an acidic medium, which leads to a ring-opening and subsequent re-cyclization to form the desired 1H-indazole-3-carbaldehyde.
Q2: Why is direct formylation of the indazole ring generally not effective for this synthesis?
A2: Direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective. This necessitates the use of alternative synthetic strategies, with the nitrosation of an indole precursor being a widely adopted and successful approach.
Q3: What are the primary nitrosating agents used in this synthesis?
A3: The most common nitrosating agent is generated in situ from sodium nitrite (NaNO₂) and a mineral acid, such as hydrochloric acid (HCl), to form nitrous acid (HNO₂). Another effective, albeit less common, nitrosating agent is nitrosylsulfuric acid (NOHSO₄).
Q4: What are the main stability concerns with using sodium nitrite and acid?
A4: The primary stability issue arises from the decomposition of nitrous acid, which is formed from sodium nitrite in an acidic solution. Nitrous acid is unstable and can decompose, especially at elevated temperatures. This decomposition can lead to the formation of various nitrogen oxides.[2]
Q5: How does the stability of the nitrosating agent impact the reaction?
A5: The instability of the nitrosating agent can lead to several issues, including reduced yield of the desired product, formation of difficult-to-remove impurities, and side reactions such as the formation of dimeric byproducts. Careful control of reaction conditions is crucial to mitigate these effects.
Troubleshooting Guides
Issue 1: Low Yield of 1H-Indazole-3-Carbaldehyde
Possible Cause
Suggested Solution
Degradation of the Nitrosating Agent
The nitrosating mixture, particularly nitrous acid formed from sodium nitrite and acid, is unstable at elevated temperatures. Avoid prolonged heating of the nitrosating mixture before the addition of the indole substrate. If heating is necessary to drive the reaction to completion, it should be done after the indole has been added.
Formation of Dimer Byproducts
A common side reaction is the nucleophilic addition of the starting indole onto a reaction intermediate, leading to the formation of deep red-colored dimeric impurities. To minimize this, employ a "reverse addition" technique where the indole solution is added slowly to the pre-formed and cooled nitrosating mixture. This maintains a low concentration of the nucleophilic indole, disfavoring dimerization.
Incomplete Reaction
Electron-deficient indoles can be less reactive and may require more forcing conditions. If the reaction is sluggish at low temperatures, consider raising the temperature (e.g., to 50°C or 80°C) after the slow addition of the indole is complete. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Suboptimal Stoichiometry
The ratio of sodium nitrite to acid can influence the nature of the active nitrosating species. An excess of acid may not necessarily improve the yield and could lead to degradation. Optimized procedures often use a molar excess of sodium nitrite relative to the indole and a carefully controlled amount of acid.[3][4]
Issue 2: Formation of Colored Impurities and Purification Difficulties
Possible Cause
Suggested Solution
Presence of Red/Brown Insoluble Material
This is often due to the formation of indole dimers. Utilize the reverse addition technique as described above and ensure efficient stirring to prevent localized high concentrations of reactants.
Oxidation of the Aldehyde Product
The desired aldehyde can be oxidized to the corresponding carboxylic acid, which is a more polar byproduct. Work up the reaction promptly upon completion. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Multiple Closely-Eluting Byproducts
Purification can be challenging due to the presence of various side products. Utilize column chromatography on silica gel with a suitable eluent system, such as petroleum ether/ethyl acetate. Careful monitoring of fractions by TLC is essential for effective separation.
Stability of Nitrosating Agents: A Comparative Overview
While precise kinetic data for the decomposition of sodium nitrite/acid mixtures under all synthetic conditions is complex, the following table provides a qualitative summary of the stability of common nitrosating agents.
Nitrosating Agent
Preparation
Stability Characteristics
Handling Considerations
Sodium Nitrite / Acid (e.g., HCl)
Generated in situ by adding acid to an aqueous solution of sodium nitrite.
The active species, nitrous acid (HNO₂), is unstable and decomposes, especially at temperatures above 0-5°C. The decomposition rate increases with temperature.
The nitrosating mixture should be prepared fresh and kept cold (0-5°C) before and during the addition of the indole.
Nitrosylsulfuric Acid (NOHSO₄)
Prepared by dissolving sodium nitrite in cold, concentrated sulfuric acid, or by reacting sulfur dioxide with nitric acid.[2]
Stable as a solid or in concentrated sulfuric acid solution at room temperature.[5][6] Decomposes in the presence of water to form sulfuric acid and nitrous acid.[2] Pure solid decomposes at 73.5°C.[5]
Highly corrosive and reacts violently with water, releasing hazardous fumes. Must be handled with appropriate personal protective equipment in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde using Sodium Nitrite/HCl
This protocol is adapted for an electron-deficient indole and utilizes a reverse addition to minimize side reactions.
Materials:
6-Nitroindole
Sodium nitrite (NaNO₂)
2 N Hydrochloric acid (HCl)
Deionized water
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath.
Slowly add 2 N aqueous HCl (7 mmol, 7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0°C. Stir the resulting mixture for 10 minutes at 0°C.
Preparation of the Indole Solution: In a separate flask, dissolve 6-nitroindole (1 mmol, 1 equivalent) in DMF.
Reaction: Using a syringe pump, add the 6-nitroindole solution to the vigorously stirred, pre-cooled nitrosating mixture over a period of 2 hours.
After the addition is complete, the reaction mixture may be slowly warmed to a higher temperature (e.g., 50-80°C) and stirred for several hours to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the mixture three times with ethyl acetate.
Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 6-Nitro-1H-indazole-3-carbaldehyde.
Protocol 2: Preparation of Nitrosylsulfuric Acid
This protocol describes the preparation of nitrosylsulfuric acid from sodium nitrite and sulfuric acid.
Materials:
Sodium nitrite (NaNO₂)
Concentrated sulfuric acid (H₂SO₄)
Procedure:
In a flask equipped with a stirrer and placed in an ice bath, carefully add concentrated sulfuric acid.
Slowly and portion-wise, add solid sodium nitrite to the cold, stirred sulfuric acid. Maintain the temperature below 5°C throughout the addition.
The reaction is exothermic. Control the rate of addition to prevent a rapid temperature increase.
Once the addition is complete, the resulting solution of nitrosylsulfuric acid in sulfuric acid can be used for subsequent reactions. The solution should be stored in a tightly sealed container, protected from moisture.
Visualizations
Caption: Experimental workflow for the synthesis of 1H-Indazole-3-Carbaldehyde.
Caption: Factors influencing the stability of nitrosating agents and outcomes.
Technical Support Center: Synthesis of 1H-Indazole-3-Carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 1H-Indazole-3-Carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1H-Indazole-3-Carbaldehyde?
A1: The most prevalent and optimized method for synthesizing 1H-Indazole-3-Carbaldehyde is through the nitrosation of indole in a slightly acidic environment.[1] This reaction proceeds via a multi-step pathway that includes the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to yield the desired product.
Q2: What are the primary impurities I should expect in the synthesis of 1H-Indazole-3-Carbaldehyde?
A2: The primary impurities to anticipate are:
Indole Dimers: These are often intensely colored (red or brown) byproducts.[2][3]
1H-Indazole-3-Carboxylic Acid: This is a more polar impurity that can form due to over-oxidation.[3]
Unreacted Indole: The starting material may be present if the reaction does not go to completion.
Q3: Why is my reaction mixture turning a deep red/brown color?
A3: The deep red or brown coloration is typically due to the formation of indole dimer impurities.[2][3] This occurs when the starting indole material, acting as a nucleophile, reacts with an intermediate of the main reaction pathway. This side reaction is particularly common with electron-rich indoles.[3]
Q4: How can I minimize the formation of colored dimer impurities?
A4: To significantly reduce the formation of dimer byproducts, it is crucial to maintain a low concentration of the nucleophilic indole starting material throughout the reaction. This is best achieved by employing a "reverse addition" technique, where a solution of the indole is added slowly (e.g., via a syringe pump) to the pre-formed nitrosating mixture (sodium nitrite in acid).[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 1H-Indazole-3-Carbaldehyde.
Problem
Possible Cause
Suggested Solution
Low yield of the desired product.
Incomplete reaction.
Monitor the reaction by TLC or LC-MS. If starting material is still present, consider increasing the reaction time or temperature.
Formation of significant amounts of byproducts.
Implement the "reverse addition" protocol to minimize dimer formation. Ensure the reaction temperature is carefully controlled to prevent the formation of the carboxylic acid byproduct.
The crude product is a deep red or brown color, making purification difficult.
High concentration of dimeric impurities.
Utilize the "reverse addition" method. Ensure efficient stirring to avoid localized high concentrations of reactants. For purification, column chromatography with a suitable solvent system is recommended.
The purified product contains a more polar impurity.
Oxidation of the aldehyde to 1H-Indazole-3-Carboxylic Acid.
Work up the reaction promptly upon its completion. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Poor separation of the product from impurities during column chromatography.
The chosen eluent system has suboptimal polarity.
Perform a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (an Rf value of 0.2-0.4 for the product is a good target). Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Impurity Data Summary
The following table summarizes the key analytical data for the primary impurities encountered in the synthesis of 1H-Indazole-3-Carbaldehyde.
Impurity
Structure
Molecular Weight ( g/mol )
Key Analytical Data
Indole Dimer
(Structure varies)
Varies
MS: Look for masses corresponding to two indole units minus some atoms depending on the specific dimer structure. Appearance: Intense red or brown color.
General Synthesis of 1H-Indazole-3-Carbaldehyde via Nitrosation of Indole
This protocol is a generalized procedure and may require optimization for specific substituted indoles.
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF.
Acidification: Slowly add 2N hydrochloric acid (HCl, ~7 equivalents) to the stirred solution while maintaining the temperature at 0°C.
Indole Addition (Reverse Addition): In a separate flask, dissolve the indole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture over a period of 1-2 hours, ensuring the temperature remains at 0°C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
HPLC Method for Impurity Profiling
This method provides a baseline for separating 1H-Indazole-3-Carbaldehyde from its common impurities.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes. A typical gradient could be 10% to 90% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1H-Indazole-3-Carbaldehyde.
Caption: Workflow for the identification of impurities in 1H-Indazole-3-Carbaldehyde synthesis.
A Comparative Guide to the Spectroscopic Data of 1H-Indazole-3-Carbaldehyde
This guide provides a detailed comparison and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1H-Indazole-3-Carbaldehyde. The information is intended for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1H-Indazole-3-Carbaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this compound.
¹H NMR and ¹³C NMR Data
The following tables summarize the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the signals observed in the ¹H and ¹³C NMR spectra of 1H-Indazole-3-Carbaldehyde.
Table 1: ¹H NMR Data for 1H-Indazole-3-Carbaldehyde
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
14.17
brs
-
NH
10.20
s
-
CHO
8.14
d
8.5
H-4
7.70
d
8.5
H-7
7.49
dt
7.0, 1.0
H-6
7.37
dt
7.0, 1.0
H-5
Data sourced from a 300 MHz spectrum in DMSO-d₆.[1]
Table 2: ¹³C NMR Data for 1H-Indazole-3-Carbaldehyde
Chemical Shift (δ) ppm
Assignment
187.4
CHO
143.4
C-3
141.1
C-7a
127.3
C-6
123.8
C-4
120.7
C-5
120.2
C-3a
111.2
C-7
Data sourced from a 75 MHz spectrum in DMSO-d₆.[1]
Experimental Protocol
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.[1]
Structural and Spectroscopic Relationship
The following diagram illustrates the chemical structure of 1H-Indazole-3-Carbaldehyde and the assignment of the protons and carbons as determined by NMR spectroscopy.
Caption: Structure of 1H-Indazole-3-Carbaldehyde with ¹H NMR assignments.
A Comparative Guide to the Mass Spectrometry Analysis of 1H-Indazole-3-Carbaldehyde and its Isomer 1H-Indole-3-Carbaldehyde
For researchers, scientists, and drug development professionals, the precise structural characterization of heterocyclic compounds is a critical step in the research and development pipeline. 1H-Indazole-3-Carbaldehyde i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise structural characterization of heterocyclic compounds is a critical step in the research and development pipeline. 1H-Indazole-3-Carbaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of pharmacologically active agents. Its structural isomer, 1H-Indole-3-Carbaldehyde, is also a prevalent moiety in biologically active molecules. Distinguishing between these two isomers is paramount, and mass spectrometry offers a powerful tool for this purpose. This guide provides a comparative analysis of the mass spectrometric behavior of 1H-Indazole-3-Carbaldehyde and 1H-Indole-3-Carbaldehyde, supported by experimental data and detailed analytical protocols.
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is fundamental for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Compound
Molecular Formula
Calculated Mass (m/z)
Ion Mode
1H-Indazole-3-Carbaldehyde
C₈H₆N₂O
145.0402
[M-H]⁻
1H-Indole-3-Carbaldehyde
C₉H₇NO
145.0528
[M]⁺
Comparative Analysis of Fragmentation Patterns
It is important to note that the ionization techniques significantly influence the fragmentation pathways. Electron ionization is a high-energy process that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray ionization is a softer technique that often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with less extensive fragmentation, which can then be subjected to collision-induced dissociation (MS/MS) to elicit characteristic fragments.
Electron Ionization (EI) Mass Spectrum of 1H-Indole-3-Carbaldehyde
The EI mass spectrum of 1H-Indole-3-Carbaldehyde is characterized by a prominent molecular ion peak and several key fragment ions.[2]
m/z
Relative Intensity (%)
Proposed Fragment
145
100
[M]⁺
144
95
[M-H]⁺
116
40
[M-CHO]⁺
89
55
[C₇H₅]⁺
Fragmentation of the Indazole Core
Analysis of various indazole-containing compounds, particularly synthetic cannabinoids, has identified characteristic fragment ions that are indicative of the indazole scaffold.[1] These fragments, typically observed under ESI-MS/MS conditions, are crucial for identifying the presence of the indazole ring system.
m/z
Ion
145
Acylium-indazole ion
131
Methylidene-indazolium ion
The presence of the acylium-indazole ion at m/z 145 is a strong indicator of the indazole-3-carboxamide structure, while the methylidene-indazolium ion at m/z 131 is also a characteristic fragment of the indazole core.[1] These fragments can be used to differentiate indazole-containing compounds from their indole analogs.
Experimental Protocols
For a robust and sensitive analysis of 1H-Indazole-3-Carbaldehyde and its derivatives in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended. The following protocol is a general guideline that can be adapted for specific research needs.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
Liquid Chromatography (LC)
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would be:
0-1 min: 5% B
1-8 min: ramp to 95% B
8-10 min: hold at 95% B
10.1-12 min: return to 5% B and equilibrate.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry (MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended. For qualitative analysis and structural confirmation, a full scan followed by product ion scans (MS/MS) of the precursor ion of interest should be performed.
Key Parameters:
Capillary Voltage: 3.5-4.5 kV
Source Temperature: 120-150 °C
Desolvation Temperature: 350-450 °C
Collision Energy: This will need to be optimized for the specific precursor-to-product ion transition.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the mass spectrometric analysis of 1H-Indazole-3-Carbaldehyde and the logical relationship of its fragmentation.
A Comparative Guide to the Synthesis of 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals 1H-Indazole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules, most notably kinase inhibi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
1H-Indazole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors used in medicinal chemistry.[1][2] The aldehyde functionality at the C3 position serves as a versatile handle for constructing more complex molecular architectures through reactions like Wittig and Knoevenagel condensations.[1][2] This guide provides a comparative analysis of the predominant synthesis method, the nitrosation of indoles, highlighting optimized protocols and presenting supporting experimental data to aid researchers in selecting the most efficient route for their specific needs.
The Prevailing Synthetic Approach: Nitrosation of Indoles
The most effective and widely adopted method for synthesizing 1H-indazole-3-carbaldehydes is the nitrosation of corresponding indole precursors.[2][3] This transformation involves a reaction with a nitrosating agent, typically formed in-situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl), which induces a ring-opening of the indole followed by a recyclization to form the indazole ring system.[4] Direct formylation of the indazole C3 position, for instance via the Vilsmeier-Haack reaction, is generally found to be ineffective, making the nitrosation of indoles the preferred synthetic strategy.[4]
A significant challenge with this method, particularly for electron-rich indoles, is the formation of dimeric side products which can substantially lower the yield of the desired indazole-3-carbaldehyde.[4][5] To circumvent this issue, an optimized "reverse addition" protocol has been developed. This technique involves the slow addition of the indole substrate to the pre-formed nitrosating mixture, which maintains a low concentration of the nucleophilic indole and thus minimizes the competing dimerization reaction.[1][4]
Comparative Performance of Synthesis Protocols
The following table summarizes the performance of the nitrosation reaction for synthesizing various substituted 1H-indazole-3-carbaldehydes, comparing standard and optimized "reverse addition" methods where applicable.
Protocol 1: General "Reverse Addition" Method for Substituted Indoles
This optimized procedure is particularly effective for a range of substituted indoles and minimizes the formation of dimeric byproducts.[1]
1. Preparation of the Nitrosating Mixture:
In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and dimethylformamide (DMF).
Cool the solution to 0°C in an ice bath.
Slowly add 2 N aqueous hydrochloric acid (HCl, 7 equivalents) to the solution and stir for 10 minutes under an argon atmosphere.[1]
2. Reaction:
Dissolve the substituted indole (1 equivalent) in DMF.
Add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.[1]
After the addition is complete, the reaction mixture is stirred at a temperature ranging from room temperature to 80°C for a duration of 3 to 48 hours, depending on the substrate.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3x).[1]
Wash the combined organic layers with water (3x) and then with brine.[4]
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
The crude product is then purified by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[1]
Protocol 2: Standard Method for Electron-Deficient Indoles (e.g., 6-Nitroindole)
This protocol is a more direct approach that can be effective for electron-deficient indoles where the propensity for dimerization is lower.[4]
1. Preparation:
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add sodium nitrite (92.5 mmol) to distilled water (150 mL).[4]
To the stirred solution, slowly add 6-nitroindole (31.7 mmol) at 20°C. Continue vigorous stirring for approximately 5 minutes until a homogeneous yellow suspension is formed.[4]
2. Reaction:
Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over a period of 30 minutes, maintaining the reaction temperature at 20°C.[4]
Continue to stir the reaction mixture at 20°C for 90 minutes.[4]
3. Work-up and Purification:
Upon completion, filter the reaction mixture under vacuum.
Collect the precipitate and wash it with distilled water (50 mL).
Dry the collected solid to obtain the 6-nitro-1H-indazole-3-carbaldehyde product.[4]
Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthetic protocols described.
Caption: Optimized synthesis via the reverse addition method.
Caption: Direct synthesis via the standard addition method.
Conclusion
The nitrosation of indoles stands out as the most reliable and versatile method for the synthesis of 1H-indazole-3-carbaldehydes. For electron-rich or sensitive indole substrates, the "reverse addition" protocol is demonstrably superior, consistently providing higher yields by mitigating the formation of unwanted dimeric byproducts. For less reactive, electron-deficient indoles, a more straightforward standard addition may suffice. The choice of protocol should be guided by the electronic properties of the starting indole and the desired scale of the reaction. The experimental details provided herein offer a solid foundation for researchers to successfully synthesize these valuable chemical intermediates.
A Comparative Guide to the Biological Activities of 5-Nitro vs. 6-Nitro-1H-indazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals The strategic placement of a nitro group on the indazole scaffold profoundly influences the biological profile of the resulting compounds. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitro group on the indazole scaffold profoundly influences the biological profile of the resulting compounds. This guide provides a comparative analysis of the reported biological activities of derivatives of 5-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carbaldehyde. While direct comparative studies on these specific parent aldehydes are limited in the available literature, a comparison of their broader classes of derivatives offers valuable insights into their therapeutic potential. Both scaffolds serve as key intermediates in the synthesis of a variety of biologically active molecules.
I. Overview of Biological Activities
Derivatives of both 5-nitro and 6-nitro-1H-indazole have emerged as promising candidates in several therapeutic areas, including oncology, infectious diseases, and inflammation. The position of the nitro group—an influential electron-withdrawing moiety—is a critical determinant of the pharmacological properties of these compounds.
Antiparasitic Activity
Derivatives of 5-nitroindazole have been extensively investigated for their efficacy against a range of protozoan parasites. Studies have demonstrated their potential as antichagasic, antileishmanial, and anti-acanthamoebic agents.[1][2][3][4][5][6] The mechanism of action for many nitro-heterocyclic compounds is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules.[7]
Conversely, derivatives of 6-nitro-1H-indazole-3-carbaldehyde have also been explored for their antileishmanial properties.[8][9] The aldehyde functionality at the 3-position serves as a versatile handle for the synthesis of diverse heterocyclic systems with potent antiparasitic activity.[9]
Anticancer Activity
The 6-nitroindazole scaffold is a recurring motif in the design of novel anticancer agents, particularly as kinase inhibitors.[8] Several studies have highlighted the antiproliferative effects of 6-nitroindazole derivatives against various cancer cell lines.[8][10] The 6-nitro substitution is considered a key contributor to the cytotoxic effects of these compounds.[8]
Derivatives of 5-nitroindazole have also shown promise as antitumor agents.[4][11] Research has indicated that the 5-nitro substituent can be essential for their anticancer activity.[11]
Antimicrobial and Anti-inflammatory Activity
While specific data on the antimicrobial activity of 5-nitro and 6-nitro-1H-indazole-3-carbaldehyde is not abundant, related nitro-heterocyclic compounds like 5-nitroimidazoles are known for their broad-spectrum antimicrobial properties.[12] Derivatives of 6-nitro-1H-indazole-3-carbaldehyde can be converted into hydrazones, a class of compounds with reported antimicrobial potential.[9] Furthermore, 6-nitroindazole itself has demonstrated anti-inflammatory properties by inhibiting free radical generation and inflammatory cytokines.[8]
II. Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of 5-nitro and 6-nitroindazoles. It is important to note that these are not direct comparisons of the parent carbaldehydes but rather a compilation of data for their respective derivative classes.
Table 1: Antiparasitic Activity of 5-Nitroindazole Derivatives
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative experimental protocols for key assays mentioned in the literature.
Synthesis of Nitro-1H-indazole-3-carbaldehydes
A general and optimized procedure for synthesizing 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding nitroindoles.
Procedure: To a solution of sodium nitrite (NaNO₂) in deionized water at 0 °C, the respective 5-nitro or 6-nitroindole is added. The mixture is stirred vigorously, and then hydrochloric acid (HCl) is added dropwise. The reaction is stirred for a specified period at a controlled temperature. Reaction completion can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated by filtration, washed, and dried. For 5-nitroindole, heating may be required to drive the reaction to completion.[13]
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and a vehicle control. The plates are incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition and Incubation: After incubation, the culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[10]
In Vitro Antileishmanial Activity Assay
Promastigote Assay: Leishmania promastigotes are cultured in appropriate media. The parasites are then incubated with various concentrations of the test compounds for a defined period. Parasite viability is determined using methods such as the MTT assay or by direct counting with a hemocytometer.
Amastigote Assay: Macrophages are seeded in multi-well plates and infected with Leishmania promastigotes, which transform into amastigotes within the host cells. The infected cells are then treated with the test compounds. After incubation, the cells are fixed, stained, and the number of amastigotes per macrophage is determined microscopically to calculate the IC₅₀ value.[6]
IV. Visualizing Workflows and Pathways
General Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel nitroindazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of nitroindazole derivatives.
Proposed Mechanism of Action for Nitro-Heterocyclic Compounds
The biological activity of many nitro-heterocyclic compounds is linked to the reduction of the nitro group, which is more readily reduced in the anaerobic or microaerophilic environments of many parasites and tumor microenvironments.
Caption: Proposed mechanism of action for the bioactivation of nitro-heterocyclic compounds.
V. Conclusion
While a direct, head-to-head comparison of the biological activities of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde is not yet available, the existing body of research on their respective derivatives provides a strong foundation for further investigation. Derivatives of the 5-nitro scaffold have shown significant promise as antiparasitic agents, whereas the 6-nitro scaffold has been more extensively explored in the context of anticancer drug discovery. The versatile aldehyde functionality in both isomers offers a gateway to a vast chemical space for the development of novel therapeutic agents. Future research should focus on systematic structure-activity relationship (SAR) studies of both series of compounds to fully elucidate their therapeutic potential and to enable a more direct comparison of their biological profiles.
Reactivity of Substituted Indazole-3-Carboxaldehydes: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted indazole-3-carboxaldehydes is critical for the efficient synthesis of novel therapeutics. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted indazole-3-carboxaldehydes is critical for the efficient synthesis of novel therapeutics. This guide provides an objective comparison of the reactivity of these valuable intermediates, supported by experimental data on their synthesis. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application in the laboratory.
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous kinase inhibitors and other therapeutic agents. The aldehyde functionality at the C3 position of the indazole ring serves as a versatile handle for a wide array of chemical transformations, making indazole-3-carboxaldehydes key building blocks in drug discovery programs. The electronic nature of substituents on the indazole ring significantly influences the reactivity of the aldehyde group, impacting reaction yields and rates.
Comparative Synthesis Yields of Substituted 1H-Indazole-3-Carboxaldehydes
The synthesis of substituted 1H-indazole-3-carboxaldehydes from the corresponding indoles via nitrosation provides a practical method to access these important intermediates. The efficiency of this transformation is heavily influenced by the electronic properties of the substituents on the indole ring. Generally, indoles bearing electron-donating groups tend to react more readily, while those with electron-withdrawing groups require more forcing conditions and may result in lower yields.
The following table summarizes the isolated yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes from their corresponding indole precursors, as reported in the literature. This data serves as an indirect measure of the reactivity of the indole starting materials towards the nitrosation reaction.
Unsubstituted indole provides a near-quantitative yield of 1H-indazole-3-carboxaldehyde.
Electron-donating groups, such as methoxy and benzyloxy at the 5-position, lead to high isolated yields (91%).[2]
Halogen substituents, like fluoro and bromo, result in good yields (87% and 78%, respectively).[1][2]
The presence of an electron-withdrawing nitro group at the 5-position significantly decreases the reactivity, requiring elevated temperatures for the reaction to proceed.[1]
Reactivity of the Aldehyde Functional Group
The aldehyde group at the C3 position of the indazole ring is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation-reduction reactions. While direct comparative kinetic data is scarce in the literature, the synthetic utility of these compounds demonstrates their reactivity.
Common Reactions of Indazole-3-Carboxaldehydes:
Nucleophilic Addition: The aldehyde readily undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to afford secondary alcohols.
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for the formation of C=C bonds, yielding 3-vinylindazoles.[2]
Knoevenagel Condensation: Condensation with active methylene compounds, catalyzed by a weak base, is a common strategy to introduce new functional groups.[2]
Reductive Amination: The aldehyde can be converted to an amine through the formation of an imine intermediate followed by reduction.
Oxidation: Oxidation of the aldehyde group yields the corresponding indazole-3-carboxylic acid, another important synthetic intermediate.
Cyclization Reactions: The aldehyde can serve as an electrophilic partner in cyclization reactions to form fused heterocyclic systems.[2]
The reactivity of the aldehyde is modulated by the substituents on the indazole ring. Electron-withdrawing groups are expected to increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity.
Experimental Protocols
General Procedure for the Synthesis of Substituted 1H-Indazole-3-Carboxaldehydes via Nitrosation of Indoles: [1][2]
This optimized procedure involves the slow addition of a solution of the substituted indole in DMF to a pre-formed nitrosating mixture.
Materials:
Substituted indole (1 equiv.)
Sodium nitrite (NaNO₂) (8 equiv.)
Hydrochloric acid (HCl, 2.7 equiv. of a 2N aqueous solution)
Dimethylformamide (DMF)
Water
Ethyl acetate (EtOAc)
Brine
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve sodium nitrite in deionized water. Cool the solution to 0 °C in an ice bath.
Slowly add the hydrochloric acid solution to the sodium nitrite solution at 0 °C.
To this mixture, add DMF.
Prepare a solution of the substituted indole in DMF.
Slowly add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the substituent (e.g., 3 hours for 5-methoxyindole, 12 hours for 7-methylindole).[1][2] For less reactive indoles (e.g., those with electron-withdrawing groups), heating may be required (e.g., 50 °C).[2]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, extract the reaction mixture with ethyl acetate (3x).
Wash the combined organic layers with water (3x) and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/EtOAc).
Visualizing Reaction Pathways
Diagram 1: Synthesis of Substituted Indazole-3-Carboxaldehydes
A Comparative Guide to the Synthesis and Spectroscopic Validation of 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of a primary synthetic route to 1H-Indazole-3-Carbaldehyde, a key intermediate in medicinal chemistry, with deta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a primary synthetic route to 1H-Indazole-3-Carbaldehyde, a key intermediate in medicinal chemistry, with detailed supporting experimental data from various spectroscopic techniques. The presented data facilitates the validation of the synthesized product against established standards.
Synthesis of 1H-Indazole-3-Carbaldehyde via Nitrosation of Indole
A prevalent and efficient method for the synthesis of 1H-Indazole-3-Carbaldehyde is the nitrosation of indole.[1][2] This reaction proceeds by treating indole with a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid, which leads to ring opening and subsequent recyclization to form the desired indazole-3-carbaldehyde.[3] This method is particularly valuable as direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.[4]
A key optimization to this procedure to minimize the formation of dimeric side products is the use of a "reverse addition" technique, where the indole solution is slowly added to the nitrosating mixture.[3] This maintains a low concentration of the nucleophilic indole starting material, thus improving the yield of the desired product.[3]
Experimental Protocols
Synthesis of 1H-Indazole-3-Carbaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
Materials:
Indole
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl, 2 N aq.)
Dimethylformamide (DMF)
Deionized Water
Ethyl Acetate (EtOAc)
Petroleum Ether
Magnesium Sulfate (MgSO₄)
Argon gas
Procedure:
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol) in a mixture of deionized water and DMF at 0°C.
Slowly add 2 N aqueous HCl (2.7 mmol) to the solution and stir for 10 minutes.
In a separate flask, dissolve indole (1 mmol) in DMF.
Add the indole solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
Extract the reaction mixture three times with ethyl acetate.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc (8:2) eluent to yield 1H-Indazole-3-Carbaldehyde.[1]
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer.
Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
IR spectra are recorded using a universal Attenuated Total Reflectance (ATR) sampling accessory.
Vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS):
HRMS data is obtained using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer with an electrospray ionization (ESI) source in negative mode.
Mass-to-charge ratios (m/z) are reported.
Data Presentation: Spectroscopic Validation
The following tables summarize the expected quantitative data for the successful synthesis of 1H-Indazole-3-Carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-3-Carbaldehyde
A Comparative Analysis of Indazole-Derived Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, leading to several FDA-approved drugs for the treatme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, leading to several FDA-approved drugs for the treatment of cancer.[1][2] This guide provides a comparative overview of prominent indazole-based kinase inhibitors, presenting their performance with supporting experimental data. We will delve into their inhibitory potency, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of selected indazole-based inhibitors against various protein kinases, highlighting their potency and selectivity. Lower IC50 values indicate greater potency.[3]
Table 1: IC50 Values of Approved Indazole-Based Kinase Inhibitors
Indazole-based inhibitors primarily target key signaling pathways involved in cancer progression, such as angiogenesis and cell cycle regulation.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][8] Axitinib and Pazopanib are potent inhibitors of VEGFRs, thereby disrupting downstream signaling and inhibiting tumor growth.[8]
Caption: VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.
Aurora Kinase and PLK4 Signaling in Cell Cycle Control
Aurora kinases and Polo-like kinase 4 (PLK4) are critical regulators of mitosis.[5][6] Their overexpression is common in many cancers. Indazole derivatives targeting these kinases can induce cell cycle arrest and apoptosis.[5][6]
Caption: Inhibition of Aurora kinases and PLK4 by indazole derivatives disrupts the cell cycle.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate indazole-based kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based, e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5][9]
Objective: To determine the IC50 value of an indazole-based inhibitor against a specific kinase.
Materials:
Recombinant purified protein kinase
Specific peptide substrate
Adenosine triphosphate (ATP)
Indazole-based test compound
Kinase reaction buffer
ADP-Glo™ Kinase Assay Kit (or similar)
384-well microplates
Procedure:
Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO.
Kinase Reaction:
In a 384-well plate, add the test compound to the appropriate wells.
Add the kinase and substrate mixture to all wells.
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.[9]
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to controls and plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the dose-response curve using a four-parameter logistic model to calculate the IC50 value.[3]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of an inhibitor.
Objective: To determine the cellular IC50 value of an indazole-based inhibitor.
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the indazole inhibitor for a specified period (e.g., 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]
Western Blotting
This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of the phosphorylation status of a kinase's downstream targets.[4][6]
Objective: To confirm the mechanism of action of an indazole inhibitor by observing changes in protein phosphorylation.
Materials:
Treated and untreated cell lysates
SDS-PAGE gels and electrophoresis equipment
Transfer apparatus and membranes (e.g., PVDF)
Primary antibodies (total and phospho-specific for the target protein)
HRP-conjugated secondary antibodies
Chemiluminescent substrate and imaging system
Procedure:
Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration of each sample.[4]
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate with a primary antibody that recognizes the phosphorylated target protein.
Wash and incubate with an HRP-conjugated secondary antibody.
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[4]
Data Analysis: Quantify the band intensity. A decrease in the phosphorylated protein band in inhibitor-treated samples confirms the inhibitory activity of the compound.[4]
This guide provides a foundational comparison of indazole-based kinase inhibitors. For further research and development, it is crucial to consult the primary literature for detailed experimental conditions and expanded datasets.
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. Derivatives of 1H-Indazole-3-Carbaldehyde, in particular, have emerged as a rich source of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 1H-Indazole-3-Carbaldehyde derivatives, supported by experimental data and detailed methodologies to aid in the ongoing quest for novel therapeutics.
The core of this guide focuses on how modifications to the 3-carbaldehyde functional group of the 1H-indazole ring system influence biological activity. By exploring derivatives such as carboxamides, Schiff bases, chalcones, and hydrazones, we can delineate the key structural features that govern their potency and selectivity against various biological targets.
Comparative Analysis of Biological Activity
The biological evaluation of 1H-Indazole-3-Carbaldehyde derivatives has revealed their potential to modulate the activity of various key cellular targets, including protein kinases, inflammatory mediators, and microbial enzymes. The following sections and tables summarize the quantitative data from several key studies, highlighting the impact of specific structural modifications on their biological activity.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
1H-Indazole derivatives have shown significant promise as anticancer agents, with several compounds functioning as kinase inhibitors.[1] The 1H-indazole-3-carboxamide scaffold, readily derived from the corresponding carbaldehyde, has been a particularly fruitful area of investigation.
Table 1: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as Kinase Inhibitors
Compound ID
Target Kinase
R1 (Amide Substitution)
IC50 (nM)
Key SAR Observations
Reference
1
PAK1
4-(pyridin-4-yl)piperazin-1-yl
9.8
The piperazine moiety with a terminal pyridine ring is crucial for high potency. Introduction of a hydrophilic group in the bulk solvent region enhances activity and selectivity.
The data clearly indicates that the substituent on the amide nitrogen plays a critical role in determining the potency and selectivity of these kinase inhibitors. For PAK1 inhibitors, a combination of a hydrophobic ring and a hydrophilic group appears to be essential for optimal activity.[2]
Further studies on other 1H-indazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives, which can be synthesized from the carbaldehyde via reductive amination, have been evaluated for their antitumor activity.[4][5][6]
Table 2: Anticancer Activity of Other 1H-Indazole Derivatives
Compound ID
Derivative Type
Cancer Cell Line
IC50 (µM)
Key SAR Observations
Reference
6o
1H-Indazole-3-amine
K562 (Chronic Myeloid Leukemia)
5.15
Exhibited promising inhibitory effect and selectivity for cancer cells over normal cells.
These findings underscore the importance of the substitution at the 3-position of the indazole ring in driving anticancer activity.
Anti-inflammatory Activity: Modulating Calcium Channels and Inflammatory Pathways
Aberrant inflammation is a hallmark of numerous diseases, and 1H-indazole derivatives have been investigated for their potential to modulate inflammatory responses. One key mechanism involves the inhibition of calcium-release activated calcium (CRAC) channels, which play a crucial role in mast cell activation.[7]
Table 3: Structure-Activity Relationship of 1H-Indazole-3-Carboxamides as CRAC Channel Blockers
A striking observation from this study is the critical importance of the amide linker's regiochemistry. The "reversed" 3-carboxamide derivatives were significantly more potent than their isomers, highlighting a precise structural requirement for CRAC channel inhibition.[7]
Antimicrobial Activity: Exploring Novel Chalcones and Hydrazones
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Derivatives of 1H-Indazole-3-Carbaldehyde, such as chalcones and hydrazones, have been explored for their potential in this area.[8][9][10][11][12][13][14] Chalcones, synthesized through the Claisen-Schmidt condensation of the carbaldehyde with appropriate acetophenones, and hydrazones, formed by the condensation with hydrazides, offer a diverse chemical space for antimicrobial drug discovery.[8][11][12]
While specific quantitative data for 1H-indazole-3-carbaldehyde-derived chalcones and hydrazones is not extensively available in the searched literature, the general classes of these compounds are known to possess significant antibacterial and antifungal activities.[8][9][10][11][12][13][14] The antimicrobial activity is often attributed to the α,β-unsaturated ketone moiety in chalcones and the azomethine group in hydrazones.[9][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of 1H-Indazole-3-Carbaldehyde derivatives.
Synthesis of 1H-Indazole-3-Carboxamide Derivatives
Starting Material: 1H-Indazole-3-carboxylic acid (can be synthesized from 1H-Indazole-3-Carbaldehyde via oxidation).
Amide Coupling: The carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a suitable solvent like DMF (Dimethylformamide).
Purification: The final product is purified using techniques like column chromatography.[15]
In Vitro Kinase Inhibition Assay
Assay Principle: The assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Procedure: The kinase, its substrate (often a peptide), and ATP are incubated in the presence of varying concentrations of the test compound.
Detection: The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or by measuring ATP consumption.
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cell Proliferation (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
Procedure:
Cancer cells are seeded in 96-well plates and allowed to adhere.
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]
Transwell Migration Assay
Purpose: To assess the ability of a compound to inhibit cancer cell migration.[16]
Setup: The assay uses a two-chamber system (Transwell insert) with a porous membrane separating the upper and lower chambers.
Procedure:
Cancer cells are seeded in the upper chamber in serum-free media, along with the test compound.
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
After incubation, non-migrated cells on the upper surface of the membrane are removed.
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.[16]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Procedure:
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
Each well is inoculated with a standardized suspension of the target microorganism.
The plates are incubated under appropriate conditions for the specific microbe.
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PAK1 signaling pathway and the inhibitory action of 1H-indazole-3-carboxamide derivatives.
Caption: Experimental workflow for the Transwell migration assay.
Conclusion
The 1H-Indazole-3-Carbaldehyde scaffold serves as an exceptional starting point for the development of a diverse array of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the 3-position substituent can lead to significant changes in potency and selectivity against various therapeutic targets. While 1H-indazole-3-carboxamides have been extensively studied as kinase inhibitors and CRAC channel blockers, further exploration of other derivatives, such as Schiff bases, chalcones, and hydrazones, holds considerable promise for the discovery of novel anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to build upon this versatile and promising chemical scaffold. Continued investigation into the SAR of these derivatives will undoubtedly pave the way for the next generation of indazole-based therapeutics.
comparing the efficacy of different indazole-based therapeutic agents
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of several clinically successful therapeutic agents. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of several clinically successful therapeutic agents. This guide provides a comparative overview of the efficacy of five prominent indazole-based drugs: Pazopanib, Axitinib, Niraparib, Belinostat, and Entinostat. The information presented herein is intended to assist researchers in understanding the differential mechanisms, potencies, and experimental considerations for these compounds.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of the selected indazole-based therapeutic agents against their primary molecular targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
Understanding the molecular pathways targeted by these agents is crucial for appreciating their therapeutic rationale and potential for combination therapies.
VEGFR Tyrosine Kinase Inhibitors: Pazopanib and Axitinib
Pazopanib and Axitinib exert their anti-cancer effects primarily by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13] By blocking the ATP-binding site of these receptors, they prevent their autophosphorylation and the subsequent activation of downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.[12][14]
A Comparative Guide to the Synthesis of 1H-Indazole-3-Carbaldehyde: An Analysis of Byproducts in Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals The synthesis of 1H-indazole-3-carbaldehyde is a critical step in the development of numerous therapeutic agents, owing to the versatile reactivity of the a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1H-indazole-3-carbaldehyde is a critical step in the development of numerous therapeutic agents, owing to the versatile reactivity of the aldehyde functional group. This guide provides a comparative analysis of the most common synthetic routes to this valuable intermediate, with a focus on the formation of byproducts. The objective is to equip researchers with the necessary information to select the most appropriate synthetic strategy based on yield, purity, and substrate scope.
Nitrosation of Indoles
The nitrosation of indoles stands as the most prevalent and often optimized method for the synthesis of 1H-indazole-3-carbaldehyde. This reaction proceeds through the nitrosation of the indole at the C3 position, forming an oxime intermediate, which then undergoes ring opening and subsequent cyclization to yield the desired product.[1]
Byproduct Analysis
Two primary byproducts are commonly observed in this synthetic route:
Indole Dimers: The formation of deep red or brown colored impurities is a well-documented side reaction, particularly when employing electron-rich indoles.[1] These byproducts arise from the nucleophilic addition of the starting indole material to a reaction intermediate.[1]
1H-Indazole-3-Carboxylic Acid: A more polar byproduct, the corresponding carboxylic acid, can also be isolated.[1] Its formation is attributed to a plausible dediazoniation process under acidic conditions, followed by oxidation.[1]
An optimized procedure involving the slow, reverse addition of the indole to the nitrosating mixture has been shown to significantly minimize the formation of these byproducts and improve yields.[1]
Quantitative Data
The following table summarizes the isolated yields of 1H-indazole-3-carbaldehyde and its derivatives using the optimized nitrosation protocol.
Starting Indole
Product
Yield (%)
Indole
1H-Indazole-3-carbaldehyde
99
5-Bromoindole
5-Bromo-1H-indazole-3-carbaldehyde
92
5-Chloroindole
5-Chloro-1H-indazole-3-carbaldehyde
96
6-Chloroindole
6-Chloro-1H-indazole-3-carbaldehyde
85
5-Fluoroindole
5-Fluoro-1H-indazole-3-carbaldehyde
88
6-Fluoroindole
6-Fluoro-1H-indazole-3-carbaldehyde
78
5-Methoxyindole
5-Methoxy-1H-indazole-3-carbaldehyde
91
7-Methylindole
7-Methyl-1H-indazole-3-carbaldehyde
72
5-Nitroindole
5-Nitro-1H-indazole-3-carbaldehyde
Not specified
Data sourced from an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Experimental Protocol: Optimized Nitrosation of Indole
Materials:
Indole
Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl, 2N)
Deionized Water
N,N-Dimethylformamide (DMF)
Ethyl Acetate
Brine
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel
Procedure:
Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (8 mmol) in deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.
Slowly add 2N hydrochloric acid (2.7 mmol) to the sodium nitrite solution while maintaining the temperature at 0 °C. The resulting mixture is kept under an argon atmosphere for 10 minutes.[2]
Reaction: Prepare a solution of indole (1 mmol) in DMF (3 mL). This solution is then added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[2]
After the addition is complete, the reaction is stirred for an appropriate time (e.g., 3 hours at room temperature for unsubstituted indole), which may vary depending on the substrate.[2]
Work-up: Extract the reaction mixture with ethyl acetate. The combined organic layers are washed with water and then with brine.
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[2]
Purification: The crude product is purified by column chromatography on silica gel.
Experimental workflow for the optimized nitrosation of indole.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. However, its application to the direct formylation of 1H-indazoles at the C3 position is generally reported to be ineffective.[2]
Byproduct Analysis
Interestingly, a successful Vilsmeier-Haack formylation has been reported for 5-nitro-1H-indazole, affording the corresponding 3-formyl derivative in a high yield of 92%. This suggests that the electronic nature of the indazole ring plays a crucial role in the outcome of this reaction.
Experimental Protocol: Vilsmeier-Haack Reaction on 5-Nitro-1H-Indazole
A detailed experimental protocol for the successful Vilsmeier-Haack reaction on 5-nitro-1H-indazole is not extensively described in the readily available literature, but it would generally involve the following steps:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C).
Reaction: 5-Nitro-1H-indazole is added to the freshly prepared Vilsmeier reagent.
Hydrolysis: The reaction mixture is quenched with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt to the aldehyde.
Work-up and Purification: The product is extracted with an organic solvent and purified, typically by column chromatography.
Logical relationship of the Vilsmeier-Haack reaction with 1H-indazole.
Metalation Followed by Formylation
An alternative strategy for the synthesis of 1H-indazole-3-carbaldehyde involves the deprotonation of the C3 position using a strong base (metalation) followed by quenching with a formylating agent. This method often requires protection of the N1 position to prevent undesired side reactions.
Byproduct Analysis
The primary side reaction of concern in the metalation of unprotected 1H-indazole is the opening of the five-membered heterocyclic ring.[2] N-protection, for instance with a pivaloyl or other suitable group, is crucial to circumvent this issue. Even with N-protection, other byproducts may arise from incomplete reaction or side reactions with the formylating agent, although these are not extensively documented in the literature.
Experimental Protocol: Lithiation and Formylation of N-Protected Indazole
Note: This is a general procedure and may require optimization for specific substrates.
Materials:
N-Protected 1H-indazole
n-Butyllithium (n-BuLi) or other strong base
Anhydrous Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Organic solvent for extraction (e.g., ethyl acetate)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Setup: A flame-dried flask under an inert atmosphere (argon or nitrogen) is charged with a solution of N-protected 1H-indazole in anhydrous THF.
Lithiation: The solution is cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time to ensure complete deprotonation at the C3 position.
Formylation: Anhydrous DMF is added to the reaction mixture at -78 °C, and the solution is allowed to slowly warm to room temperature.
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography.
Experimental workflow for the lithiation and formylation of N-protected 1H-indazole.
Comparison Summary and Recommendations
Synthesis Route
Key Advantages
Key Disadvantages/Byproducts
Applicability
Nitrosation of Indoles
High yields with optimized procedure, broad substrate scope, well-documented.
Formation of dimer and carboxylic acid byproducts, requires careful control of reaction conditions.
Generally applicable to a wide range of electron-rich and electron-deficient indoles.
Vilsmeier-Haack Reaction
Potentially high yielding for specific substrates (e.g., 5-nitro-1H-indazole).
Generally ineffective for unsubstituted 1H-indazoles, leading to decomposition or complex mixtures.
Limited to specific, highly activated indazole substrates.
Metalation & Formylation
A viable alternative when nitrosation is not suitable.
Requires N-protection to prevent ring-opening, potential for incomplete reaction.
Suitable for N-protected indazoles.
Recommendations:
For the synthesis of a wide variety of 1H-indazole-3-carbaldehyde derivatives, the optimized nitrosation of indoles is the recommended route due to its high yields and broad applicability. Careful adherence to the optimized protocol, particularly the slow, reverse addition of the indole, is critical to minimize byproduct formation.
The Vilsmeier-Haack reaction should generally be avoided for the direct formylation of 1H-indazoles, unless the substrate is highly activated, such as with a strong electron-withdrawing group at the 5-position.
Metalation followed by formylation serves as a valuable alternative, especially when the starting material is an N-protected indazole. However, the necessity of the protection and deprotection steps adds to the overall synthetic sequence. Further investigation into the byproducts of this route would be beneficial for its broader application.
Navigating the Disposal of 1H-Indazole-3-Carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-Indazole-3-Carbaldehyde, a key intermediate in medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous substance, is imperative. The following procedures are based on information for structurally similar compounds and general principles of hazardous waste management.
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with 1H-Indazole-3-Carbaldehyde. Based on data from analogous compounds, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.
Recommended Personal Protective Equipment (PPE):
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.
Eye Protection: Use safety glasses with side-shields or chemical safety goggles to protect against splashes.
Skin and Body Protection: A standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Quantitative Safety Data Summary
The following table summarizes key hazard information extrapolated from related chemical compounds. This data underscores the importance of the recommended handling and disposal procedures.
The disposal of 1H-Indazole-3-Carbaldehyde must adhere to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Identification and Segregation:
Treat all 1H-Indazole-3-Carbaldehyde waste, including contaminated labware (e.g., weighing boats, pipette tips) and PPE, as hazardous chemical waste.
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your EHS department.
Containerization:
Collect waste in a designated, chemically compatible, and leak-proof container. The container must have a secure-fitting lid and be kept closed except when adding waste.
Ensure the primary waste container is stored within a secondary container to mitigate spills.
Labeling:
Clearly label the waste container with the full chemical name: "1H-Indazole-3-Carbaldehyde".
The label should also include the date waste accumulation began and any other information required by your institution.
Storage:
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.
This storage area should be away from general laboratory traffic and incompatible materials.
Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Do not dispose of 1H-Indazole-3-Carbaldehyde down the drain or in regular trash.
Experimental Workflow for Disposal
Disposal workflow for 1H-Indazole-3-Carbaldehyde.
Disclaimer: This document is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a formal risk assessment or the specific disposal protocols provided by your institution's Environmental Health and Safety department. Always adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.
Essential Safety and Operational Guide for 1H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling 1H-Indazole-3-Carbaldehyde. It includes procedural guidance for safe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1H-Indazole-3-Carbaldehyde. It includes procedural guidance for safe operations and disposal, ensuring laboratory personnel can manage this chemical with confidence and minimize risk.
Hazard Identification and Personal Protective Equipment
1H-Indazole-3-Carbaldehyde is classified as an irritant and is harmful if swallowed. Handling requires strict adherence to safety protocols to prevent skin and eye irritation. The following table summarizes the required Personal Protective Equipment (PPE).
Body Part
Personal Protective Equipment
Specifications and Rationale
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Eyes
Safety glasses with side shields or goggles
Provides protection against splashes and airborne particles.
Face
Face shield
To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body
Laboratory coat
A standard lab coat is required to protect against skin contact.
Respiratory
NIOSH-approved respirator
Required when handling the powder outside of a certified chemical fume hood or if
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.